molecular formula C17H16ClN5O2 B1585171 Disperse red 50 CAS No. 40880-51-1

Disperse red 50

Número de catálogo: B1585171
Número CAS: 40880-51-1
Peso molecular: 357.8 g/mol
Clave InChI: NPBDWXMKLFBNIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse red 50 is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDWXMKLFBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866023
Record name C.I. Disperse Red 50
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Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40880-51-1, 12223-35-7
Record name Disperse Red 50
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Record name Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Red 50
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Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Disperse Red 50 (CAS Number: 12223-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Disperse Red 50, a synthetic monoazo dye. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its physicochemical characteristics, toxicological profile, and relevant experimental methodologies.

Physicochemical Properties

This compound is a purple powder primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] It also finds applications in the coloration of plastics, paints, and inks.[2][3] This dye is characterized by its low water solubility, a defining feature of disperse dyes, but is soluble in organic solvents such as acetone (B3395972) and alcohol.[3]

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 12223-35-7[1]
Molecular Formula C₁₇H₁₆ClN₅O₂[1][4][5]
Molecular Weight 357.79 g/mol [1][4][5]
Appearance Purple powder / Red grain[1][6]
Melting Point Not available
Boiling Point 579.4°C at 760 mmHg[4]
Density 1.27 g/cm³[4]
Flash Point 304.2°C[4]
Vapor Pressure 2.02E-13 mmHg at 25°C[4]
Refractive Index 1.616[4]
Solubility Insoluble in water; Soluble in acetone and alcohol[3]
Chemical Structure Monoazo[1][5]

Toxicological Profile

The toxicological profile of disperse dyes is of significant interest due to their widespread use and potential for human and environmental exposure. Disperse dyes, including this compound, are known to pose a risk of skin sensitization, leading to allergic contact dermatitis when colored textiles come into contact with the skin.[7][8]

Table 2: Summary of Toxicological Data for Disperse Dyes

TestOrganism/SystemResultReference
Skin Sensitization HumanPotential sensitizer, can cause allergic contact dermatitis.[7][8]
Mutagenicity (Ames Test) Salmonella typhimuriumDisperse Red 1 and Disperse Red 13 tested positive, suggesting they primarily induce frame-shift mutations.[10]
Cytotoxicity Human hepatoma (HepG2) cellsDisperse Red 13 did not show significant cytotoxicity.[10]
Acute Toxicity (Oral LD50) Rat (female)For Disperse Red 11: >5 g/kg[11]
Acute Toxicity (Oral LD50) Rat (male)For Disperse Red 11: 0.7 - 1.0 g/kg[11]
Acute Toxicity (Dermal LD50) RabbitFor Disperse Red 11: >2 g/kg[11]
Ecotoxicity Aquatic organismsDisperse dyes can be toxic to aquatic life, with some having the potential to bioaccumulate.[12]

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process:

  • Diazotization: 2-Chloro-4-nitrobenzenamine is diazotized.

  • Coupling: The resulting diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound dye.[1]

Experimental Protocols

Due to the absence of specific signaling pathway studies for this compound, this section details generalized yet crucial experimental protocols for the analysis and characterization of disperse dyes.

Protocol for Thin-Layer Chromatography (TLC) Analysis of Disperse Dyes

This protocol outlines a general procedure for the separation and identification of disperse dyes from a mixture.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ammonia, ethanol, and butanol in a 1:1:3 ratio)[13]

  • Dye standards and unknown sample

  • Capillary tubes for spotting

  • Pencil and ruler

  • UV lamp for visualization (if necessary)

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[13]

  • Spotting: Use a capillary tube to apply small, concentrated spots of the dye standards and the unknown sample along the baseline.[13]

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[13]

  • Visualization and Analysis: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13] Allow the plate to dry. Visualize the separated spots (under a UV lamp if they are not colored).

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14] Compare the Rf values of the unknown spots with those of the standards for identification.

Protocol for UV-Vis Spectrophotometric Analysis of Disperse Dyes

This protocol describes how to determine the concentration of a disperse dye in a solution using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass)

  • Solvent (e.g., acetone or ethanol)

  • Standard dye solutions of known concentrations

  • Unknown dye solution

Procedure:

  • Instrument Calibration: Prepare a blank solution using the same solvent as the dye samples. Use this blank to calibrate the spectrophotometer to zero absorbance.[15]

  • Spectrum Acquisition: Fill a cuvette with the most concentrated standard solution and place it in the spectrophotometer. Scan across a range of wavelengths (e.g., 380-950 nm) to determine the wavelength of maximum absorbance (λmax).[15]

  • Calibration Curve: Prepare a series of standard solutions of the dye at different known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Unknown Sample Analysis: Measure the absorbance of the unknown dye solution at the same λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the dye in the unknown sample based on its absorbance.

Mandatory Visualizations

Logical Workflow for Toxicological Assessment of a Disperse Dye

The following diagram illustrates a logical workflow for the toxicological assessment of a disperse dye, incorporating both in vitro and in vivo assays.

Toxicological_Assessment_Workflow cluster_0 Initial Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Ecotoxicological Assessment cluster_4 Risk Assessment A Physicochemical Properties C Mutagenicity (Ames Test) A->C D Cytotoxicity (e.g., HepG2 Assay) A->D E Skin Sensitization (e.g., DPRA) A->E B Purity Analysis (e.g., HPLC, MS) B->C B->D B->E F Acute Toxicity (Oral, Dermal LD50) C->F D->F G Skin/Eye Irritation E->G J Hazard Identification F->J G->J H Aquatic Toxicity (e.g., Daphnia sp.) H->J I Biodegradability I->J K Exposure Assessment J->K L Risk Characterization K->L

Caption: A logical workflow for the toxicological assessment of a disperse dye.

Experimental Workflow for Disperse Dye Analysis from Textiles

The following diagram outlines a typical experimental workflow for the extraction and analysis of disperse dyes from a textile sample.

Dye_Analysis_Workflow A Textile Sample Acquisition B Sample Preparation (Cutting into small pieces) A->B C Solvent Extraction (e.g., Methanol, Ultrasonication) B->C D Centrifugation C->D E Filtration of Supernatant (0.22 µm PTFE filter) D->E F Evaporation and Reconstitution E->F G Analytical Separation (HPLC) F->G H Detection and Quantification (PDA and/or MS) G->H I Data Analysis and Reporting H->I

Caption: An experimental workflow for the analysis of disperse dyes from textiles.

References

Molecular weight and formula of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Disperse Red 50. Given the limited availability of detailed experimental data exclusively for this compound in publicly accessible literature, this guide combines known information with general characteristics and protocols for structurally related azo dyes.

Core Molecular and Physicochemical Properties

This compound, a monoazo dye, is recognized for its use in coloring hydrophobic synthetic fibers.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₆ClN₅O₂[2][3]
Molecular Weight 357.79 g/mol [2][3]
IUPAC Name 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile[3]
CAS Number 12223-35-7 / 40880-51-1[2]
Appearance Red to purple powder[2]
Melting Point 136-137 °C[3]
Boiling Point 579.4 °C at 760 mmHg[3]
Density 1.27 g/cm³[3]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[1]

Synthesis of this compound

The synthesis of this compound follows a standard two-step process for azo dyes: diazotization followed by an azo coupling reaction.[2] A representative laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Chloro-4-nitroaniline (B86195)

  • In a beaker, create a solution of 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool this mixture to 0-5°C using an ice-salt bath, ensuring constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise. It is crucial to maintain the temperature below 5°C throughout this addition to ensure the stability of the resulting diazonium salt.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

  • Test for any excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of sulfamic acid to neutralize it.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in a suitable solvent such as dilute hydrochloric acid.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution with vigorous stirring.

  • Maintain the reaction temperature at 0-5°C and the pH between 3.0 and 4.0. The pH can be adjusted by adding a saturated solution of sodium acetate (B1210297) as needed.

  • Continue stirring the mixture for several hours to allow the coupling reaction to complete, which results in the precipitation of this compound.

  • Isolate the precipitated dye by filtration.

  • Wash the product with cold water to remove any unreacted starting materials and salts.

  • Dry the final product in an oven at a controlled temperature.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline Diazonium_Salt Diazonium_Salt 2-Chloro-4-nitroaniline->Diazonium_Salt NaNO2, HCl 0-5°C Disperse_Red_50 Disperse_Red_50 Diazonium_Salt->Disperse_Red_50 Coupling 0-5°C, pH 3-4 N-ethyl-N-cyanoethylaniline N-ethyl-N-cyanoethylaniline N-ethyl-N-cyanoethylaniline->Disperse_Red_50

Synthesis Pathway for this compound.

Spectroscopic Data

Toxicological and Biological Data

Detailed toxicological studies and specific biological activity data for this compound are limited. However, the broader class of azo dyes has been subject to toxicological assessment. It is important to note that the data presented in the following table are for related, but structurally different, disperse dyes and should be used for reference purposes only.

CompoundTestResultReference
Disperse Red 1 CarcinogenicityLimited evidence of a carcinogenic effect.[4]
Skin SensitizationMay cause sensitization by skin contact.[4]
Disperse Red 11 Acute Oral LD50 (male rats)0.7 - 1.0 g/kg of body weight[5]
Acute Oral LD50 (female rats)> 5 g/kg of body weight[5]
Acute Dermal LD50 (rabbits)> 2 g/kg of body weight[5]
Mutagenicity (Ames test)Mixed results, potentially due to contaminants.[5]

Azo dyes can be metabolized, particularly under anaerobic conditions, through the reductive cleavage of the azo linkage.[4] This can lead to the formation of aromatic amines, some of which are known to be hazardous.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester (B1180765) and other synthetic fibers.[1] The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye into the fiber.

Experimental Protocol: High-Temperature Polyester Dyeing
  • Preparation of the Dye Bath:

    • A paste of the disperse dye powder and a dispersing agent is prepared.[6]

    • Water is added to the paste to create the dye bath.[6]

    • The pH of the dye bath is adjusted to a weakly acidic range (typically 4.0-5.5) using acetic acid.[6]

  • Dyeing Procedure:

    • The polyester fabric is introduced into the dye bath at a starting temperature of approximately 60°C.

    • The temperature is then gradually raised to 130°C over a period of 30-45 minutes.[6]

    • The dyeing is continued at this temperature for approximately 1 hour to ensure proper dye penetration and fixation.[6]

  • Post-Dyeing Treatment:

    • The dye bath is cooled down to about 60°C before the fabric is removed.[6]

    • The dyed fabric is rinsed with hot water.[6]

    • A "reduction clearing" process is often performed to remove any dye particles adhering to the surface of the fibers and to improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite.

    • Finally, the fabric is rinsed thoroughly and dried.[6]

Dyeing_Workflow Start Start Prepare_Dye_Bath Prepare Dye Bath (Dye, Dispersing Agent, Water, Acetic Acid) Start->Prepare_Dye_Bath Introduce_Fabric Introduce Polyester Fabric (60°C) Prepare_Dye_Bath->Introduce_Fabric Ramp_Temperature Ramp Temperature to 130°C Introduce_Fabric->Ramp_Temperature Dye_at_130C Dye for 1 hour at 130°C Ramp_Temperature->Dye_at_130C Cool_Down Cool Down to 60°C Dye_at_130C->Cool_Down Rinse Hot Rinse Cool_Down->Rinse Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4) Rinse->Reduction_Clearing Final_Rinse_Dry Final Rinse and Dry Reduction_Clearing->Final_Rinse_Dry End End Final_Rinse_Dry->End

Experimental Workflow for Polyester Dyeing.

References

Solubility of Disperse Red 50 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Red 50 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. This compound, a synthetic dye utilized in the textile and plastics industries. While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound

This compound is an azo dye characterized by its low solubility in water.[1] Its chemical structure lends it an affinity for hydrophobic materials, making it suitable for dyeing synthetic fibers like polyester.[2] Understanding its solubility in organic solvents is crucial for various applications, including the development of new dyeing methods, ink formulations, and for toxicological and environmental studies.

Chemical Properties:

  • Molecular Formula: C₁₇H₁₆ClN₅O₂[3]

  • Molecular Weight: 357.79 g/mol [3]

  • Appearance: Purple powder[3]

  • CAS Number: 12223-35-7 / 40880-51-1[3]

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in various solvents is summarized below. It is important to note that "soluble" and "insoluble" are relative terms and do not provide the quantitative information necessary for many research applications.

Solvent ClassSpecific SolventsQualitative Solubility
KetonesAcetoneSoluble[3]
AlcoholsEthanol, MethanolSoluble[3]
WaterInsoluble[3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Method
Acetone25Data not availableGravimetric/Spectrophotometric
Acetone40Data not availableGravimetric/Spectrophotometric
Ethanol25Data not availableGravimetric/Spectrophotometric
Ethanol40Data not availableGravimetric/Spectrophotometric
Methanol25Data not availableGravimetric/Spectrophotometric
Methanol40Data not availableGravimetric/Spectrophotometric
Isopropanol25Data not availableGravimetric/Spectrophotometric
Isopropanol40Data not availableGravimetric/Spectrophotometric

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are based on established techniques for determining the solubility of dyes and other chemical compounds.

Gravimetric Method

The gravimetric method is a reliable technique for determining the saturation solubility of a compound in a given solvent.[4][5]

Objective: To determine the saturation solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., acetone, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to several vials.

    • Accurately add a known volume of the organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended to lower the evaporation temperature.

    • Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

    • Weigh the flask containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

    • The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like this compound and can be faster than the gravimetric method, especially when a calibration curve is established.[6]

Objective: To determine the solubility of this compound in an organic solvent using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 from the Gravimetric Method.

  • Sample Collection and Dilution:

    • Follow step 3 from the Gravimetric Method, dispensing the filtered saturated solution into a volumetric flask.

    • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation A Add excess This compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant with syringe D->E F Filter through 0.45 µm syringe filter into pre-weighed flask E->F G Evaporate solvent to dryness F->G H Weigh dried residue to constant weight G->H I Calculate solubility (g/L) H->I

Caption: Workflow for the Gravimetric Method.

Spectrophotometric_Method_Workflow cluster_calib Calibration cluster_prep_equil Sample Preparation & Equilibration cluster_sampling_dilution Sampling & Dilution cluster_analysis_calc Analysis & Calculation A Prepare standard solutions B Measure absorbance at λmax A->B C Generate calibration curve B->C D Prepare saturated solution and equilibrate E Filter saturated solution D->E F Dilute to known volume E->F G Measure absorbance of diluted sample F->G H Calculate concentration using calibration curve G->H I Calculate solubility (accounting for dilution) H->I

References

A Technical Guide to the Spectroscopic Profile of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Disperse Red 50 (C.I. 11226), a single azo class disperse dye. Due to the limited availability of specific, publicly accessible spectroscopic data for this compound, this document leverages data from closely related disperse dyes and general principles of spectroscopic analysis of such compounds to provide a thorough understanding of its expected spectral characteristics. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of disperse dyes.

Chemical Identity and Structure

This compound is a synthetic organic dye belonging to the azo class of compounds. Its chemical structure is characterized by the presence of an azo group (-N=N-) linking two aromatic moieties. The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline[1].

Table 1: Chemical Identification of this compound

IdentifierValue
C.I. NameThis compound
C.I. Number11226
CAS Registry Number12223-35-7, 40880-51-1[1]
Molecular FormulaC₁₇H₁₆ClN₅O₂[1]
Molecular Weight357.79 g/mol [1]
Chemical ClassSingle Azo Dye[1]

While some sources may refer to this compound as an anthraquinone (B42736) derivative[2][3], the more prevalent and detailed manufacturing information points to it being a monoazo dye. This guide will proceed based on the azo structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. For azo dyes like this compound, the spectrum is typically characterized by a strong absorption band in the visible region, corresponding to the π → π* transition of the conjugated azo system, and additional bands in the UV region from the aromatic rings.

Table 2: Expected UV-Vis Absorption Data for this compound

ParameterExpected ValueRationale
λmax (Visible)~480 - 520 nmBased on the visible absorption of similar red azo disperse dyes.
Molar Absorptivity (ε)HighAzo dyes are strong chromophores with high molar absorptivity values.
Solvent EffectsSolvatochromismThe position and intensity of the absorption maximum can be influenced by the polarity of the solvent.
Experimental Protocol: UV-Vis Spectroscopy of a Disperse Dye

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.

  • Sample Preparation:

    • Due to the low aqueous solubility of disperse dyes, a suitable organic solvent must be chosen. Common solvents include acetone, ethanol, or dimethylformamide (DMF).

    • Prepare a stock solution of the dye by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement:

    • Use matched quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample beam with the dye solution and record the absorption spectrum over the desired wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro group, chloro group, and alkyl functionalities.

While a specific FTIR spectrum for this compound is not available, the expected characteristic peaks based on its structure are summarized below.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100 - 3000Aromatic C-HStretching
~2970 - 2850Aliphatic C-HStretching
~2250 - 2200C≡N (Nitrile)Stretching
~1600 - 1585N=N (Azo)Stretching
~1590, 1475Aromatic C=CStretching
~1530, 1350NO₂ (Nitro)Asymmetric & Symmetric Stretching
~1250Aryl-NStretching
~850 - 550C-ClStretching
Experimental Protocol: FTIR Spectroscopy of a Disperse Dye

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of the dye sample and finely grind it into a powder using an agate mortar and pestle.

    • Add a small amount of spectroscopic grade potassium bromide (KBr) powder (typically in a 1:100 dye to KBr ratio) and mix thoroughly.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Visualization of Synthesis and Analytical Workflow

Synthesis Pathway of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling A 2-Chloro-4-nitrobenzenamine B NaNO₂ / HCl 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D N-ethyl-N-cyanoethylaniline C->D Couples with E This compound D->E To yield

Caption: Synthesis pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a disperse dye is outlined below.

G A Dye Sample Procurement B Sample Preparation A->B C UV-Vis Spectroscopy B->C D FTIR Spectroscopy B->D E Data Acquisition C->E D->E F Spectral Analysis E->F G Structure-Spectrum Correlation F->G H Reporting G->H

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound, based on its chemical structure and data from related compounds. The provided experimental protocols offer a solid foundation for researchers to conduct their own spectroscopic analyses of this and other disperse dyes. The synthesis and analytical workflow diagrams serve to visually simplify these complex processes. While a definitive, publicly available spectrum for this compound remains elusive, the information compiled in this document provides a robust framework for its study and application.

References

A Technical Guide to the Thermal Stability and Decomposition of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of C.I. Disperse Red 50 (CAS No. 40880-51-1), a monoazo dye. Understanding the thermal properties of this and similar compounds is critical for its application in high-temperature dyeing processes, as well as for ensuring the stability and safety of materials where it may be incorporated. Due to the limited publicly available data on the thermal decomposition of this compound, this guide also includes data for the structurally similar monoazo dye, C.I. Disperse Red 1, for comparative purposes. The experimental protocols provided are based on established methods for the thermal analysis of disperse dyes.

Data Presentation: Thermal Properties

The thermal behavior of disperse dyes is crucial for their application, particularly in dyeing synthetic fibers like polyester, which requires high temperatures. Key thermal parameters include the melting point (Tm) and the decomposition temperature. Insufficient thermal stability can lead to issues such as color changes and reduced fastness.

ParameterC.I. This compoundC.I. Disperse Red 1 (Analogue)Analytical Technique
Molecular Formula C₁₇H₁₆ClN₅O₂C₁₆H₁₈N₄O₃-
Melting Point (Tm) 136-137 °C[1]160-162 °C[2]Differential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (T_onset_) Data not availableRepresentative data: 280 - 320 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (T_peak_) Data not availableRepresentative data: 350 - 400 °CThermogravimetric Analysis (TGA)

Note: Decomposition data is representative of disperse dyes and not specific to Disperse Red 1 due to a lack of publicly available information.

Experimental Protocols

Detailed methodologies for key thermal analysis techniques are outlined below. These protocols are based on established practices for the analysis of organic dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the dye sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting (Tm) and glass transition (Tg) by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the dye sample into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating cycle under the same conditions as the first.

  • Analyze the DSC thermogram from the second heating cycle to determine the melting temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the dye.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Place a small amount (approximately 0.1-0.5 mg) of the dye sample into a pyrolysis tube.

  • Insert the tube into the pyrolyzer, which is interfaced with the GC injector.

  • Rapidly heat the sample to a pyrolysis temperature (e.g., 600 °C).

  • The resulting degradation products are swept into the GC column by a carrier gas (e.g., helium).

  • Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

  • Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound Sample tga TGA sample->tga Analysis dsc DSC sample->dsc Analysis pygcms Py-GC-MS sample->pygcms Analysis tga_data Decomposition Profile (T_onset, T_peak) tga->tga_data dsc_data Thermal Transitions (Tm) dsc->dsc_data pygcms_data Degradation Products Identification pygcms->pygcms_data

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of monoazo dyes like this compound is a complex process. Under inert pyrolysis conditions, the degradation is expected to initiate at the weakest bonds. The azo bond (-N=N-) is a known point of initial cleavage, leading to the formation of various smaller aromatic fragments.

decomposition_pathway cluster_products Primary Decomposition Products cluster_secondary Secondary Products dr50 This compound (C₁₇H₁₆ClN₅O₂) fragment1 Aromatic Amine Fragments dr50->fragment1 Heat (Pyrolysis) fragment2 Nitrogen-containing Fragments dr50->fragment2 Heat (Pyrolysis) fragment3 Chlorinated Aromatic Fragments dr50->fragment3 Heat (Pyrolysis) small_molecules Smaller Volatile Compounds (e.g., CO₂, NOx, HCl) fragment1->small_molecules Further Fragmentation fragment2->small_molecules Further Fragmentation fragment3->small_molecules Further Fragmentation

Caption: Hypothetical thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its vibrant red hue and application in the textile industry for dyeing synthetic fibers. While its tinctorial properties are well-established, a comprehensive public repository of its core photophysical parameters is notably scarce. This technical guide consolidates the available physicochemical data for this compound, provides a representative understanding of its likely photophysical characteristics based on analogous azo dyes, and presents detailed, generalized experimental protocols for their determination. This document aims to serve as a foundational resource for researchers and scientists interested in the spectroscopic properties and potential applications of this compound and similar azo dyes beyond traditional textile dyeing.

Introduction

This compound, with the chemical name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile, is a synthetic organic colorant belonging to the azo dye class. Its molecular structure, characterized by a conjugated system of aromatic rings linked by an azo group (-N=N-), is the primary determinant of its color and photophysical behavior. Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum. While many azo dyes are not significantly fluorescent, undergoing rapid non-radiative decay processes, some exhibit measurable emission. Understanding the photophysical properties of this compound, such as its absorption and emission characteristics, fluorescence quantum yield, and lifetime, is crucial for exploring its potential in applications like molecular probes, sensors, or in photodynamic therapy, should it possess suitable photosensitizing properties.

This guide addresses the current gap in publicly available data by providing a structured overview of the known properties of this compound and outlining the experimental methodologies required for a thorough photophysical characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile
Synonyms C.I. 11226, C.I. This compound
CAS Number 12223-35-7
Molecular Formula C₁₇H₁₆ClN₅O₂
Molecular Weight 357.79 g/mol
Appearance Reddish to purple powder
Solubility Insoluble in water; soluble in acetone (B3395972) and ethanol.

Photophysical Properties (Representative Data)

Table 2: Representative Photophysical Properties of this compound

ParameterEstimated Value/RangeNotes
Absorption Maximum (λmax) ~490 - 520 nmExpected in the blue-green region of the visible spectrum, typical for red azo dyes.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Azo dyes generally exhibit high molar absorptivity.
Emission Maximum (λem) ~600 - 650 nmA significant Stokes shift is anticipated. The fluorescence is expected to be weak.
Fluorescence Quantum Yield (Φf) < 0.1Most azo dyes are weakly fluorescent due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τ) 1 - 5 nsTypical range for small organic fluorophores.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key photophysical properties of a disperse dye like this compound.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a spectroscopic grade solvent in which it is readily soluble (e.g., acetone, ethanol, or dimethyl sulfoxide) at a concentration of approximately 1 mM.

  • Working Solutions: Prepare a series of dilutions from the stock solution to be used for different measurements. For absorption spectroscopy, concentrations in the range of 1-50 µM are typically appropriate. For fluorescence measurements, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.

Absorption and Emission Spectroscopy

Objective: To determine the absorption (λmax) and emission (λem) maxima and the molar extinction coefficient (ε).

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption Spectrum:

    • Record the absorption spectrum of the sample solution over a wavelength range of at least 300-700 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • Prepare a series of dilutions of known concentrations and measure their absorbance at λmax.

    • Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λmax.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 500-800 nm).

    • The wavelength at which the emission intensity is highest is the emission maximum (λem).

Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Instrumentation:

  • Fluorometer

  • UV-Visible Spectrophotometer

Standard: A fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

Procedure:

  • Prepare solutions of both the sample (this compound) and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate technique.

Instrumentation:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.

Procedure:

  • The sample is excited with a high-repetition-rate pulsed light source.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

  • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

Mandatory Visualizations

Jablonski Diagram

The Jablonski diagram is a fundamental tool for illustrating the photophysical processes that a molecule can undergo upon absorption of light.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence ExperimentalWorkflow start Start: Purified Dye Sample prep Sample Preparation (Solvent Selection, Stock & Working Solutions) start->prep abs UV-Vis Absorption Spectroscopy prep->abs fluor Fluorescence Spectroscopy prep->fluor lt Lifetime Measurement (TCSPC) prep->lt abs->fluor Determine λ_exc qy Quantum Yield Measurement (Relative Method) abs->qy data Data Analysis & Parameter Calculation abs->data fluor->qy fluor->data qy->data lt->data report Final Report Generation data->report

In-Depth Technical Guide to the Synthesis of Disperse Red 50 from 2-Chloro-4-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Disperse Red 50, a monoazo dye, commencing from the precursor 2-chloro-4-nitrobenzenamine. The document details the two primary stages of synthesis: the diazotization of 2-chloro-4-nitrobenzenamine and the subsequent azo coupling with N-ethyl-N-cyanoethylaniline. Included are detailed experimental protocols, tables of quantitative data for key reactants and the final product, and a discussion of the underlying chemical principles. The synthesis pathway and experimental workflow are visually represented using diagrams to facilitate a clear understanding of the process.

Introduction

This compound, also known by its Colour Index name C.I. 11226, is a disperse dye characterized by its vibrant red hue and its application in the dyeing of hydrophobic fibers such as polyester.[1] The synthesis of this azo dye involves a well-established two-step process rooted in diazo chemistry. The first step is the conversion of a primary aromatic amine, in this case, 2-chloro-4-nitrobenzenamine, into a diazonium salt. This is followed by the coupling of the diazonium salt with an electron-rich aromatic compound, N-ethyl-N-cyanoethylaniline, to form the final dye molecule.[1] Understanding the intricacies of this synthesis is crucial for process optimization, yield improvement, and quality control in research and industrial settings.

Synthesis Pathway

The synthesis of this compound from 2-chloro-4-nitrobenzenamine proceeds via the following pathway:

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

2-Chloro-4-nitrobenzenamine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling with N-ethyl-N-cyanoethylaniline

The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-cyanoethylaniline, in a weakly acidic to neutral medium. The electron-rich nature of the N-substituted aniline (B41778) facilitates the electrophilic attack by the diazonium ion, leading to the formation of the azo bond (-N=N-) and the final this compound dye.

Synthesis_Pathway 2-Chloro-4-nitrobenzenamine 2-Chloro-4-nitrobenzenamine Diazonium Salt Diazonium Salt 2-Chloro-4-nitrobenzenamine->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Azo Coupling pH 4-7 N-ethyl-N-cyanoethylaniline N-ethyl-N-cyanoethylaniline N-ethyl-N-cyanoethylaniline->this compound

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of the Coupling Component: N-ethyl-N-cyanoethylaniline

Principle: N-ethyl-N-cyanoethylaniline is synthesized via the cyanoethylation of N-ethylaniline with acrylonitrile (B1666552). This reaction is a Michael addition.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethylaniline and a slight molar excess of acrylonitrile.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess acrylonitrile and catalyst are removed under reduced pressure.

  • The resulting crude product is then purified by vacuum distillation to yield pure N-ethyl-N-cyanoethylaniline.

Synthesis of this compound

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

  • In a beaker, prepare a suspension of 2-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate vessel, prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve N-ethyl-N-cyanoethylaniline in an aqueous acidic solution (e.g., dilute acetic acid) and cool the solution to 0-5 °C.

  • Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of this compound will form.

  • To optimize the coupling, the pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-7) by the slow addition of a buffer solution, such as sodium acetate.[2]

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to remove any unreacted salts and acids.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[3][4][5]

  • Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification D1 Suspend 2-chloro-4-nitrobenzenamine in HCl/H2O D2 Cool to 0-5 °C D1->D2 D3 Dropwise addition of NaNO2 solution D2->D3 D4 Stir for 30 min at 0-5 °C D3->D4 C3 Add diazonium salt solution D4->C3 Freshly prepared diazonium salt C1 Dissolve N-ethyl-N-cyanoethylaniline in dilute acid C2 Cool to 0-5 °C C1->C2 C4 Stir for 1-2 hours at 0-5 °C P1 Vacuum Filtration C4->P1 Crude this compound P2 Wash with cold water P1->P2 P3 Recrystallization P2->P3 P4 Dry in vacuum oven P3->P4

References

In-Depth Technical Guide to the Health and Safety of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data available for Disperse Red 50 (C.I. 11226; CAS No. 12223-35-7), a monoazo dye used in the textile industry. The information is compiled from various sources to provide a detailed resource for professionals handling this substance.

Chemical and Physical Properties

This compound is a synthetic organic colorant with the molecular formula C₁₇H₁₆ClN₅O₂ and a molecular weight of 357.79 g/mol .[1] It is characterized as a purple powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₆ClN₅O₂[1][2]
Molecular Weight 357.799 g/mol [1][2]
CAS Number 12223-35-7[2]
EC Number 255-127-6[2]
Appearance Purple Powder[1]
Melting Point 136-137 °C[2]
Boiling Point 579.4 °C at 760 mmHg[2]
Flash Point 304.2 °C[2]
Density 1.27 g/cm³[2]
Vapor Pressure 2.02E-13 mmHg at 25°C[2]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[1][1]
Refractive Index 1.616[2]
LogP (XLogP3) 5.92678[2]

Toxicological Data

Detailed toxicological data specifically for this compound is limited in publicly available literature. However, information on similar disperse dyes, particularly other red azo dyes, can provide insights into potential hazards. It is important to note that the toxicological properties have not been thoroughly investigated for many dyes, including Disperse Red 1.[3]

Acute Toxicity:

  • Oral: No specific LD50 value for this compound was found. For the related compound Disperse Red 1, it is noted that accidental ingestion may be damaging to the health of the individual.[4]

  • Dermal: No specific data available for this compound.

  • Inhalation: No specific data available for this compound.

Skin Corrosion/Irritation:

  • Disperse dyes as a class have been associated with skin sensitization.[4] Disperse Red 1, for example, may cause sensitization by skin contact.[4]

Serious Eye Damage/Irritation:

  • No specific data available for this compound.

Respiratory or Skin Sensitization:

  • Disperse dyes are recognized as potential skin sensitizers.[4] In Germany, several disperse azo dyes, including Disperse Red 1, have been linked to contact dermatitis from textiles.[4]

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, and STOT:

Aspiration Hazard:

  • No data available.

Experimental Protocols

The toxicological data for disperse dyes are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols relevant to the toxicological endpoints discussed above include:

  • Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the substance to fasted animals, followed by observation for mortality and clinical signs of toxicity.

  • Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves applying the substance to the shaved skin of animals and observing for signs of irritation such as erythema and edema.

  • Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed.

  • Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay). This is an in vivo method that assesses the induction of a proliferative response in draining lymph nodes as an indicator of skin sensitization potential.

Hazard Identification and Classification

Based on the available information for similar disperse dyes, the primary hazards associated with this compound are likely to be skin sensitization and potential for harmful effects if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely include the following hazard statements for a substance with these properties:

GHS_Hazard_Classification cluster_GHS GHS Hazard Classification for a Potential Skin Sensitizer Hazard Hazard Class Skin Sensitization (Category 1) Pictogram Exclamation Mark Hazard->Pictogram SignalWord Warning Pictogram->SignalWord HazardStatement H317: May cause an allergic skin reaction SignalWord->HazardStatement PrecautionaryStatements Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. HazardStatement->PrecautionaryStatements

GHS Hazard Communication for a Potential Skin Sensitizer.

Ecological Information

Detailed ecotoxicological data for this compound is scarce. The environmental fate and effects of disperse dyes are a subject of concern due to their widespread use and potential for release into aquatic environments.

Ecotoxicity:

  • No specific aquatic toxicity data (e.g., LC50 for fish, EC50 for daphnia) for this compound were found. Disperse dyes, in general, are known to be potentially toxic to aquatic life.

Persistence and Degradability:

  • Azo dyes are generally resistant to biodegradation under aerobic conditions. However, under anaerobic conditions, the azo linkage can be cleaved to form aromatic amines, which may be more mobile and toxic.

Bioaccumulative Potential:

  • With a high LogP value (5.92678), this compound has a potential for bioaccumulation.[2]

Mobility in Soil:

  • Due to its low water solubility, this compound is expected to have low mobility in soil and may adsorb to sediment and sludge.

Experimental Protocols for Ecotoxicity

Ecotoxicological testing of dyes often follows OECD guidelines to ensure data quality and comparability. Relevant protocols include:

  • Toxicity to Fish: OECD Test Guideline 203 (Fish, Acute Toxicity Test). This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • Toxicity to Daphnia: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

  • Toxicity to Algae: OECD Test Guideline 201 (Alga, Growth Inhibition Test). This test evaluates the effect of a substance on the growth of algae, typically over a 72-hour period.

  • Ready Biodegradability: OECD Test Guideline 301 (Ready Biodegradability). This set of methods assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.

Handling and Storage

Safe Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[6]

Storage:

  • Keep containers securely sealed.

  • Store in a cool, dry, well-ventilated area.

  • Store away from incompatible materials such as oxidizing agents.

First-Aid Measures

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.

Fire-Fighting Measures

This compound is a combustible solid.[4] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.

Exposure Controls and Personal Protection

Engineering Controls:

  • Use adequate ventilation to keep airborne concentrations low.

Personal Protective Equipment:

  • Eye/Face Protection: Safety glasses with side-shields.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[3]

Logical Workflow for Hazard Assessment

The process of assessing the health and safety of a chemical like this compound involves a logical progression from gathering basic information to evaluating potential risks.

Hazard_Assessment_Workflow cluster_workflow Chemical Hazard Assessment Workflow A Identify Chemical (this compound) B Gather Physicochemical Data (Molecular Weight, Solubility, etc.) A->B C Search for Toxicological Data (Acute, Chronic, etc.) B->C D Search for Ecotoxicological Data (Aquatic Toxicity, Biodegradation) B->D F Determine Hazard Classification (GHS) C->F D->F E Review Handling and Storage Recommendations G Establish Exposure Controls & PPE E->G F->G H Develop First-Aid & Emergency Procedures F->H I Synthesize into Safety Data Sheet / Technical Guide G->I H->I

References

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) fibers with C.I. Disperse Red 50. This document outlines the necessary parameters, reagents, and procedures to achieve consistent and high-quality dyeing results, crucial for research and development applications where color uniformity and fastness are critical.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester.[1] The high-temperature dyeing method, typically conducted between 120°C and 140°C under pressure, is essential for facilitating the diffusion of the dye molecules into the tightly packed polymeric structure of polyester fibers.[2][3] This process ensures deep shades, excellent color fastness, and level dyeing.[3] this compound (C.I. 11226) is a single azo-class disperse dye used for dyeing and printing on polyester and its blends.[4][5]

Chemical and Physical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11226
CAS Number12223-35-7 / 40880-51-1
Molecular FormulaC₁₇H₁₆ClN₅O₂
Molecular Weight357.79 g/mol
Chemical ClassSingle Azo
AppearancePurple Powder
ApplicationDyeing and printing of polyester and its blended fabrics.[4][5]

Recommended Dyeing Parameters

The following table summarizes the recommended parameters for the high-temperature exhaust dyeing of polyester with this compound.

ParameterRecommended ValueNotes
Dye Concentration 0.5 - 3.0% (o.w.f.)*Adjust based on the desired depth of shade (light, medium, or deep).[6]
Liquor Ratio 1:10 - 1:20The ratio of the weight of the goods to the volume of the dyebath.
Dyeing Temperature 130°C - 135°COptimal temperature for dye diffusion into the polyester fiber.[3]
Dyeing Time 30 - 60 minutesAt the peak dyeing temperature.[3]
pH of Dyebath 4.5 - 5.5Maintained using an acetic acid buffer for optimal dye exhaustion.[2][6]
Dispersing Agent 1.0 - 2.0 g/LTo ensure a stable dispersion of the dye in the bath.[2][6]
Levelling Agent 0.5 - 1.0 g/LOptional, but recommended to ensure uniform dye uptake.[7]

*% o.w.f. = on the weight of the fabric

Colorfastness Properties of this compound on Polyester

The following table outlines the expected colorfastness of polyester dyed with this compound, based on standardized AATCC test methods.

Fastness PropertyAATCC Rating
Light Fastness 5-6
Washing Fastness (Fading) 5
Washing Fastness (Staining) 5
Perspiration Fastness (Fading) 5
Perspiration Fastness (Staining) 5
Ironing Fastness 4

(Source: AATCC Test Methods, Ratings on a scale of 1-5, with 5 being the best, except for lightfastness which is on a 1-8 scale.)[5]

Experimental Protocols

This section provides a step-by-step protocol for the high-temperature dyeing of a 100g polyester fabric sample with this compound to achieve a medium depth of shade.

Materials and Equipment
  • 100g scoured polyester fabric

  • This compound (e.g., 1.5g for 1.5% o.w.f.)

  • Dispersing agent (e.g., 1-2 g/L)

  • Levelling agent (e.g., 0.5-1 g/L)

  • Acetic acid (to adjust pH)

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Stirring rod

  • pH meter

Experimental Workflow Diagram

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Scouring dyebath_prep Dyebath Preparation fabric_prep->dyebath_prep load_fabric Load Fabric dyebath_prep->load_fabric temp_ramp_up Ramp Temperature to 130°C load_fabric->temp_ramp_up hold_temp Hold at 130°C for 45 min temp_ramp_up->hold_temp cool_down Cool to 80°C hold_temp->cool_down rinse1 Hot Rinse cool_down->rinse1 reduction_clearing Reduction Clearing rinse1->reduction_clearing rinse2 Hot & Cold Rinse reduction_clearing->rinse2 neutralize Neutralization rinse2->neutralize final_rinse Final Rinse & Dry neutralize->final_rinse

Caption: High-temperature dyeing workflow for polyester.

Step-by-Step Procedure
  • Fabric Preparation (Scouring):

    • Pre-wash the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizing agents.

    • Rinse the fabric thoroughly with hot water and then cold water.

    • Dry the fabric completely before weighing.

  • Dyebath Preparation:

    • Calculate the required amount of water for the desired liquor ratio (e.g., for a 1:15 liquor ratio and 100g of fabric, use 1500 mL of water).

    • Prepare a dye stock solution by making a paste of the required amount of this compound with a small amount of water and the dispersing agent. Gradually add more water while stirring to create a uniform dispersion.[6]

    • Fill the dyeing vessel with the calculated volume of water and add the dispersing agent and levelling agent.

    • Add the prepared dye stock solution to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[6]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.[6]

    • Seal the dyeing machine and begin agitation.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes.[2][6]

    • After the dyeing time is complete, cool the dyebath down to 80°C at a rate of approximately 2.0°C per minute.

  • Post-Treatment (Reduction Clearing):

    • Drain the dyebath and give the fabric a hot rinse.

    • Prepare a reduction clearing bath with sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing a small amount of acetic acid for 5-10 minutes.

    • Finally, give the fabric a final cold water rinse and allow it to dry.

Signaling Pathway and Mechanism

The dyeing of polyester with disperse dyes is a physical process of diffusion rather than a chemical reaction involving signaling pathways in a biological sense. The mechanism can be visualized as a series of steps where the dye partitions from the aqueous phase to the fiber surface and then diffuses into the amorphous regions of the polymer.

Dyeing Mechanism Diagram

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dye_dispersion Dispersed Dye Particles fiber_surface Fiber Surface dye_dispersion->fiber_surface Adsorption fiber_interior Fiber Interior (Amorphous Regions) fiber_surface->fiber_interior Diffusion (High Temperature)

Caption: Mechanism of polyester dyeing with disperse dyes.

This process is governed by the principles of thermodynamics and kinetics, where high temperature provides the necessary energy for the dye molecules to overcome the intermolecular forces within the polyester fiber and penetrate its structure. The use of dispersing and levelling agents helps to maintain the dye in a finely dispersed state and promotes even distribution on the fiber surface.

References

Application Notes and Protocols for Dyeing Polyester-Cotton Blends with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of C.I. Disperse Red 50 in the dyeing of polyester-cotton (P/C) blended fabrics. The information is intended to support researchers in achieving consistent and high-quality dyeing results.

Overview of C.I. This compound

C.I. This compound is a monoazo disperse dye suitable for dyeing polyester (B1180765) fibers and their blends, yielding a red to bluish-red shade.[1][2] It is applied from an aqueous dispersion at high temperatures. Understanding its properties is crucial for its effective application.

Chemical Properties:

  • Molecular Formula: C₁₇H₁₆ClN₅O₂[1][2]

  • Molecular Weight: 357.79 g/mol [1][2]

  • CAS Number: 12223-35-7 / 40880-51-1[1][2]

Quantitative Data: Fastness Properties of this compound

The colorfastness of textiles is a critical quality parameter. The following table summarizes the fastness properties of this compound on polyester. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.

Fastness Property Test Method Rating
Light FastnessISO 105-B02 (Xenon Arc)5-6
Washing FastnessISO 105-C034-5
Sublimation FastnessISO 105-P01 (180°C for 30s)4
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124-5

Data sourced from supplier technical information.[3] Ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing (where 5 is excellent) and 1 to 8 for lightfastness (where 8 is maximum fastness).

Experimental Protocols

Dyeing polyester-cotton blends with disperse dyes can be accomplished using either a one-bath or two-bath method. The two-bath method, while longer, generally provides better shade consistency and fastness. A critical post-treatment step for polyester dyeing is reduction clearing, which removes unfixed surface dye and significantly improves fastness properties.[4]

Fabric Pretreatment

Proper pretreatment is essential to remove impurities and prepare the fabric for uniform dyeing.

Reagents and Equipment:

  • Polyester-cotton (e.g., 65/35 or 50/50) blend fabric

  • Non-ionic wetting agent

  • Sequestering agent

  • Sodium carbonate (Soda Ash)

  • Glacial acetic acid

  • Laboratory dyeing machine (e.g., jet dyer, beaker dyer)

  • Washer/extractor

  • Dryer

Procedure:

  • Scouring:

    • Prepare a bath with:

      • Non-ionic wetting agent: 1.0 g/L

      • Sequestering agent: 1.0 g/L

      • Sodium Carbonate: 2.0 g/L

    • Set the liquor-to-goods ratio (LR) to 10:1.

    • Treat the fabric at 80-90°C for 30-45 minutes.

    • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization:

    • Treat the fabric in a bath containing 0.5-1.0 g/L of acetic acid at room temperature for 10 minutes to neutralize any residual alkali.

    • Rinse the fabric with cold water.

  • Drying:

    • Dry the pretreated fabric completely before proceeding to the dyeing stage.

Two-Bath Exhaust Dyeing Protocol

This method involves dyeing the polyester component first with this compound, followed by dyeing the cotton component with a suitable reactive dye in a separate bath.

Part 1: Dyeing the Polyester Component

Reagents and Equipment:

  • Pretreated polyester-cotton fabric

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Glacial acetic acid

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare the dyebath with a liquor ratio of 10:1.

    • Add the following auxiliaries:

      • Dispersing agent: 1.0 g/L

      • Levelling agent: 0.5 g/L

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[5]

  • Dye Dispersion:

    • Make a paste of the required amount of this compound with a small amount of cold water.

    • Add warm water (40-50°C) to the paste with continuous stirring to form a fine dispersion.

    • Add the dispersed dye to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 50-60°C.

    • Run for 10-15 minutes at this temperature.[5]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[5][6]

    • Hold at 130°C for 45-60 minutes.[6]

    • Cool the dyebath down to 70-80°C.

    • Drain the dyebath and rinse the fabric.

Part 2: Reduction Clearing

This step is crucial for removing unfixed disperse dye from the fiber surface, thereby improving wash and rubbing fastness.[4]

Reagents and Equipment:

  • Dyed fabric from Part 1

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (caustic soda)

  • Laboratory dyeing machine or washing vessel

Procedure:

  • Reduction Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Add:

      • Sodium hydrosulfite: 2.0 g/L[7]

      • Sodium hydroxide: 2.0 g/L[7]

  • Treatment:

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[1][8]

    • Drain the bath.

  • Rinsing and Neutralization:

    • Rinse the fabric thoroughly with hot water, then cold water.

    • Neutralize the fabric in a bath with 0.5-1.0 g/L of acetic acid for 10 minutes at room temperature.

    • Perform a final cold water rinse.

Part 3: Dyeing the Cotton Component (Example with a Reactive Dye)

This part would typically follow with a suitable reactive dye for the cotton portion, which involves a separate process with different chemicals (salt, alkali) and temperature conditions. This protocol focuses on the application of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the two-bath exhaust dyeing process for polyester-cotton blends using this compound.

G cluster_pretreatment Fabric Pretreatment cluster_polyester_dyeing Polyester Dyeing (Part 1) cluster_post_treatment Post-Treatment (Part 2) cluster_cotton_dyeing Cotton Dyeing (Separate Process) Scouring Scouring (Non-ionic detergent, Soda Ash) 80-90°C, 30-45 min Neutralization Neutralization (Acetic Acid) RT, 10 min Scouring->Neutralization Drying_pre Drying Neutralization->Drying_pre Dye_Bath_Prep Dye Bath Preparation (this compound, Auxiliaries) pH 4.5-5.5 Drying_pre->Dye_Bath_Prep Dyeing High-Temperature Dyeing Raise to 130°C Hold for 45-60 min Dye_Bath_Prep->Dyeing Cool_Rinse_1 Cool & Rinse Dyeing->Cool_Rinse_1 Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, NaOH) 70-80°C, 15-20 min Cool_Rinse_1->Reduction_Clearing Rinse_Neutralize Rinse & Neutralize Reduction_Clearing->Rinse_Neutralize Final_Drying Final Drying Rinse_Neutralize->Final_Drying Cotton_Dyeing Dyeing with Reactive Dyes (Salt, Alkali) Final_Drying->Cotton_Dyeing Proceed to Cotton Dyeing

Caption: Workflow for Two-Bath Dyeing of P/C Blends.

Disperse Dyeing Mechanism on Polyester

This diagram illustrates the principle of how disperse dyes penetrate and color polyester fibers at high temperatures.

G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Particle Dye Aggregate Dissolved_Dye Single Dye Molecule Dye_Particle->Dissolved_Dye Solubilization Fiber_Surface Fiber Surface Dissolved_Dye->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior Diffusion (High Temp >100°C)

Caption: Mechanism of Disperse Dyeing on Polyester Fiber.

References

Application Notes and Protocols for Dyeing Cellulose Acetate with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) acetate (B1210297) is a semi-synthetic polymer derived from cellulose. Its unique properties make it a valuable material in various scientific and industrial applications, including textiles, films, and filtration membranes. The ability to color cellulose acetate is crucial for many of these applications, for visualization, coding, and aesthetic purposes. Disperse dyes are a class of water-insoluble colorants that are effective for dyeing hydrophobic fibers like cellulose acetate. This document provides a detailed protocol for dyeing cellulose acetate with Disperse Red 50, a common disperse dye.

The dyeing of cellulose acetate with disperse dyes is a process of transferring the dye from an aqueous dispersion into the solid fiber.[1] This process is influenced by several factors, including temperature, pH, and the presence of a dispersing agent. The dye molecules, which are non-ionic and have low water solubility, are held within the fiber's amorphous regions by Van der Waals forces and hydrogen bonds.[1]

Materials and Equipment

  • Cellulose acetate fabric or film

  • This compound

  • Dispersing agent (e.g., a lignin (B12514952) sulfonate-based or naphthalene (B1677914) sulfonate-based dispersant)

  • Acetic acid (to adjust pH)

  • Non-ionic detergent (for scouring and after-treatment)

  • Laboratory-grade water

  • Heating and stirring equipment (e.g., a laboratory dyeing machine, water bath with a stirrer)

  • Beakers and graduated cylinders

  • pH meter or pH indicator paper

  • Thermometer

  • Rinsing baths

Experimental Protocols

Pre-treatment (Scouring) of Cellulose Acetate

Before dyeing, it is essential to remove any oils, waxes, or other impurities from the cellulose acetate material that could hinder dye uptake.

  • Prepare a scouring bath containing a non-ionic detergent.

  • Immerse the cellulose acetate material in the scouring bath.

  • Heat the bath to 60-70°C and maintain for 15-20 minutes with gentle agitation.

  • Rinse the material thoroughly with warm water and then with cold water to remove all traces of the detergent.

Dye Bath Preparation and Dyeing Procedure

This protocol is based on a laboratory-scale exhaust dyeing method.

  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small amount of tepid water and the dispersing agent to the dye powder.

    • Gradually add more water to the paste while stirring to form a stable dispersion. Avoid using boiling water as it can negatively affect the dispersion.[2]

  • Dye Bath Setup:

    • Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio.

    • Add the prepared dye dispersion to the dyebath.

    • Add the dispersing agent to the dyebath.

    • Adjust the pH of the dyebath to the desired acidic range using acetic acid.[1]

  • Dyeing Process:

    • Immerse the pre-treated cellulose acetate material into the dyebath at a starting temperature of approximately 40-50°C.[2]

    • Gradually raise the temperature of the dyebath to the target dyeing temperature. For cellulose diacetate, the temperature should not exceed 85°C to avoid hydrolysis of the acetyl groups.[2]

    • Maintain the dyeing temperature for the specified duration with continuous gentle agitation to ensure even dyeing.

    • After the dyeing time has elapsed, cool the dyebath down to about 50-60°C before removing the dyed material.

After-treatment (Reduction Clearing)

After dyeing, it is crucial to remove any loose dye particles from the surface of the material to improve wash fastness and prevent color bleeding.

  • Rinse the dyed material thoroughly with hot water and then cold water.

  • Prepare an after-treatment bath containing a non-ionic detergent.

  • Immerse the dyed material in the bath and heat to 50-60°C for 15-20 minutes.

  • Rinse the material again with warm and cold water until the water runs clear.

  • Dry the dyed cellulose acetate material at room temperature or in a low-temperature oven.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dyeing protocol. These values are starting points and may require optimization depending on the specific cellulose acetate material and desired color depth.

ParameterRecommended ValueRangeRationale
Dye Concentration 1.0% o.w.f.*0.5 - 2.0% o.w.f.Determines the depth of the final color.
Liquor Ratio 1:501:30 - 1:100The ratio of the weight of the liquid in the dyebath to the weight of the fabric. Affects dye exhaustion.
Dyeing Temperature 80-85°C70 - 85°COptimal temperature for dye penetration into cellulose diacetate without causing fiber damage.[2]
Dyeing Time 60 minutes45 - 90 minutesDuration required for the dye to diffuse and fix within the fiber.
pH of Dyebath 4.54.0 - 5.5An acidic pH is necessary for the stability of disperse dyes and to promote dye uptake by the fiber.[1]
Dispersing Agent 1.0 g/L0.5 - 2.0 g/LEssential for maintaining the dye in a fine, stable dispersion and preventing aggregation.

*o.w.f. = on the weight of the fiber

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process cluster_posttreatment Post-treatment scouring Scouring of Cellulose Acetate (Non-ionic detergent, 60-70°C) rinsing1 Thorough Rinsing scouring->rinsing1 dye_prep Dye Dispersion Preparation (this compound + Dispersing Agent) rinsing1->dye_prep bath_prep Dye Bath Preparation (Water, Dye Dispersion, pH adjustment) dye_prep->bath_prep dyeing Dyeing (Ramp to 80-85°C, hold for 60 min) bath_prep->dyeing cooling Cooling to 50-60°C dyeing->cooling rinsing2 Hot and Cold Rinsing cooling->rinsing2 clearing Reduction Clearing (Non-ionic detergent, 50-60°C) rinsing2->clearing rinsing3 Final Rinsing clearing->rinsing3 drying Drying rinsing3->drying

Experimental workflow for dyeing cellulose acetate.

logical_relationships Dyeing Dyeing Performance Temp Temperature Temp->Dyeing affects dye uptake & fiber swelling Time Time Time->Dyeing influences dye diffusion pH pH pH->Dyeing impacts dye stability & exhaustion DispAgent Dispersing Agent DispAgent->Dyeing ensures even color & prevents aggregation

Key parameters influencing the dyeing process.

References

Application Notes for the Formulation of Inks and Paints Using Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo organic dye characterized by its red to blue-light red hue.[1] It is primarily used in the dyeing and printing of polyester (B1180765) fabrics and can also be utilized in the formulation of specialty inks and paints.[1][2] Its low solubility in water necessitates its use as a fine dispersion in aqueous media or dissolution in suitable organic solvents for non-aqueous systems.[3][4] These notes provide a comprehensive overview and starting point for researchers developing formulations incorporating this compound.

Physicochemical Properties

This compound is a crystalline powder.[3] Its performance in a formulation is highly dependent on its physical and chemical properties. Key properties are summarized in Table 1. The dye's insolubility in water and solubility in organic solvents like acetone (B3395972) and alcohol are critical considerations for vehicle selection.[4][5] For aqueous systems, the dye must be milled to a fine particle size and stabilized with appropriate dispersing agents to create a stable colloidal dispersion.

Formulation Considerations

For Water-Based Inks (Inkjet/Flexographic):

  • Dispersion: Achieving a stable, fine particle size dispersion (typically 100-250 nm for inkjet) is the most critical step.[6] This requires high-energy milling (e.g., bead milling) in the presence of a dispersing agent.

  • Dispersants: Polymeric dispersants, such as hydrophilic polyacrylic acid block copolymers or naphthalene (B1677914) series sulfonic acid formaldehyde (B43269) condensates, are effective at sterically or electrostatically stabilizing the dye particles in water.[6][7]

  • Co-solvents/Humectants: Glycols (e.g., diethylene glycol, ethylene (B1197577) glycol) are essential components. They act as humectants to prevent the ink from drying in the printhead (clogging) and as wetting agents to control surface tension.[8]

  • Binders: Water-based polymers like polyvinyl alcohol or waterborne polyesters can be included to improve adhesion to the substrate and enhance film durability.[8]

  • pH: The pH of the formulation should be maintained between 8.5 and 9.2 to ensure the stability of the binder and the overall ink system.[9]

For Solvent-Based Inks:

  • Solubility: this compound is soluble in solvents such as acetone and alcohols.[4] Other solvents commonly used in ink formulations include ketones, acetates (N-butyl acetate), and glycol ethers (2-methoxy-1-methylethyl acetate).[10][11]

  • Binders: Vinyl chloride-vinyl acetate (B1210297) copolymers or ethylcellulose polymers are suitable binders for solvent-based systems.[10][12] They provide good film formation, adhesion, and durability.[12]

  • Additives: Polymeric amides can be used as additives, and plasticizers may be required to improve the flexibility of the printed film.[10][13] The goal is to create a stable solution that delivers the dye effectively upon printing.

For Paints & Coatings:

  • Dispersion: Similar to water-based inks, the dye must be thoroughly dispersed in the paint base. This is typically achieved by grinding the dye powder with a portion of the resin and solvent (or water) to create a mill base.

  • Vehicle: The choice of binder (e.g., acrylic, polyester, polyurethane resins) and solvent (or water) will depend on the final application requirements (e.g., durability, chemical resistance, substrate).

  • Additives: Wetting agents, dispersants, and defoamers are crucial for achieving a stable and uniform pigment dispersion and ensuring good film properties.

Toxicology and Safety

This compound is reported to have a stimulating effect on the skin and eyes.[3] It is crucial to avoid inhalation of dust and direct contact with the powder.[3] When handling, appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn.[3] It is important to note that no significant research linking this compound to specific signaling pathways or applications in drug development was identified; its use is primarily in industrial colorant applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile[14]
C.I. Name This compound[1]
C.I. Number 11226[1]
CAS Number 12223-35-7[14]
Molecular Formula C₁₇H₁₆ClN₅O₂[3][14]
Molecular Weight 357.80 g/mol [14]
Appearance Red crystalline powder[3]
Melting Point 136-137 °C[14]
Boiling Point 579.4 °C at 760 mmHg[14]
Density 1.27 g/cm³[3][14]
Solubility Insoluble in water; Soluble in acetone, alcohol.[4][5]

Table 2: Example Formulation for a Water-Based this compound Inkjet Ink (Based on general formulations for disperse dye inks)[7][8]

ComponentFunctionWeight %
This compoundColorant5.0 - 15.0
Polymeric DispersantStabilizer2.0 - 5.0
Diethylene GlycolHumectant / Wetting Agent15.0 - 25.0
SurfactantSurface Tension Modifier0.5 - 2.0
BiocidePreservative0.1 - 0.2
Deionized WaterVehicleBalance to 100

Table 3: Example Formulation for a Solvent-Based this compound Ink (Based on general formulations for solvent-based dye inks)[10]

ComponentFunctionWeight %
This compoundColorant0.5 - 9.0
Vinyl Copolymer ResinBinder / Film Former2.0 - 6.0
2-Butoxyethyl AcetatePrimary Solvent78.0 - 95.0
N-Butyl AcetateCo-Solvent0.0 - 2.5
Propylene GlycolCo-Solvent / Stabilizer0.0 - 2.0

Experimental Protocols

Protocol 1: Preparation of a Water-Based this compound Nanodispersion for Inks

This protocol describes the preparation of a concentrated pigment dispersion (mill base) which can be later let down with other components to form the final ink.

  • Premixing:

    • In a suitable vessel, combine the dispersing agent with deionized water and stir until fully dissolved.

    • Add the humectant (diethylene glycol) to the solution and mix thoroughly.

    • While stirring at a moderate speed, slowly add the this compound powder to the vessel to form a slurry. Continue mixing for 30 minutes to ensure the powder is fully wetted.

  • Milling:

    • Transfer the premix slurry to a bead mill charged with zirconia grinding media (0.4–0.6 mm diameter).

    • Mill the dispersion at a high speed (e.g., 800 rpm) for 3-6 hours.[8] Monitor the temperature to prevent overheating.

    • Periodically take samples to measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired mean particle size (e.g., < 200 nm) is achieved.

  • Filtration:

    • Once milling is complete, separate the dispersion from the grinding media.

    • Filter the resulting dispersion through a 1 µm filter, followed by a 0.22 µm filter, to remove any remaining large particles or agglomerates.[8]

  • Characterization & Storage:

    • Characterize the final dispersion for particle size distribution, viscosity, and pH.

    • Store the concentrated dispersion in a sealed container away from light. This concentrate can be used as the colorant base for formulating a final ink.

Protocol 2: Formulation of a Solvent-Based Ink with this compound

This protocol outlines the steps for creating a simple solvent-based ink.

  • Binder Dissolution:

    • In a mixing vessel equipped with a stirrer, add the primary solvent(s) (e.g., 2-butoxyethyl acetate).

    • Slowly add the vinyl copolymer resin pellets or powder to the solvent while stirring. Continue mixing until the resin is completely dissolved. This may take several hours.

  • Dye Incorporation:

    • Once the binder is fully dissolved, slowly add the this compound powder to the resin solution.

    • Increase the stirring speed to create a vortex and ensure efficient mixing. Continue to mix for 1-2 hours until the dye is completely dissolved and the solution is homogenous.

  • Addition of Other Components:

    • Add any co-solvents or other additives (e.g., plasticizers, flow agents) to the mixture and stir for an additional 30 minutes.

  • Filtration and Quality Control:

    • Filter the final ink solution through a 1 µm filter to remove any impurities or undissolved particles.

    • Measure the key quality parameters of the ink, such as viscosity, surface tension, and color density. Adjust the formulation as needed.

    • Store the final ink in a properly sealed, solvent-safe container.

Visualizations

experimental_workflow_water_based_ink start Start premix 1. Premixing (Water, Dispersant, Humectant, This compound) start->premix milling 2. Bead Milling (High Energy Grinding) premix->milling qc1 Particle Size Analysis (DLS) milling->qc1 In-process check qc1->milling Size > 200nm filtration 3. Filtration (1µm -> 0.22µm) qc1->filtration Size < 200nm letdown 4. Let-down (Add remaining components: Surfactant, Biocide, Water) filtration->letdown final_qc Final QC (Viscosity, Surface Tension) letdown->final_qc end Finished Water-Based Ink final_qc->end experimental_workflow_solvent_based_ink start Start dissolve_resin 1. Binder Dissolution (Resin in Primary Solvent) start->dissolve_resin add_dye 2. Dye Incorporation (Add this compound) dissolve_resin->add_dye mix 3. Homogenization (High-Speed Mixing) add_dye->mix add_additives 4. Additive Addition (Co-solvents, Plasticizers) mix->add_additives filtration 5. Filtration (1µm Filter) add_additives->filtration final_qc Final QC (Viscosity, Color Density) filtration->final_qc end Finished Solvent-Based Ink final_qc->end

References

Application Notes and Protocols for the Use of Disperse Red 50 in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology that mimics natural photosynthesis to convert light into electricity. A crucial component of a DSSC is the sensitizing dye, which is responsible for light absorption. Azo dyes, a class of synthetic organic compounds, are being investigated as potential low-cost and effective sensitizers. This document provides detailed application notes and a generalized experimental protocol for the evaluation of Disperse Red 50, a monoazo dye, in DSSCs.

Principle of Operation

The fundamental working principle of a DSSC involves several key steps, from light absorption to electricity generation. The process begins with the excitation of the dye by sunlight, followed by a series of electron transfer reactions.

DSSC_Operation cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Semiconductor External_Load External Load TiO2->External_Load 3. Electron Transport Dye This compound (Ground State) Dye_Excited This compound (Excited State) Dye_Excited->TiO2 2. Electron Injection Redox_Oxidized I₃⁻ (Triiodide) Redox_Reduced I⁻ (Iodide) Redox_Reduced->Dye_Excited 5. Dye Regeneration Catalyst Catalyst Layer (Pt/Carbon) Catalyst->Redox_Oxidized 6. Electrolyte Regeneration External_Load->Catalyst 4. Electron Flow Light Light (hν) Light->Dye 1. Photon Absorption

Figure 1: The operational workflow of a dye-sensitized solar cell.

  • Light Absorption: The this compound dye, adsorbed onto the surface of a porous titanium dioxide (TiO₂) layer, absorbs photons from sunlight. This excites an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The electrons percolate through the network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass, which serves as the photoanode.

  • External Circuit: Electrons flow from the photoanode through an external circuit, generating an electric current to power a device, and then move to the counter electrode.

  • Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from the iodide (I⁻) ions in the electrolyte.

  • Electrolyte Regeneration: The resulting triiodide (I₃⁻) ions diffuse to the counter electrode, where they are reduced back to iodide ions by the incoming electrons from the external circuit, thus completing the cycle.

Quantitative Performance Data (Representative)

While specific photovoltaic performance data for this compound is not available in the reviewed scientific literature, the following table provides a summary of typical performance parameters for DSSCs sensitized with other disperse azo dyes, such as Disperse Red 1.[1] These values can serve as a benchmark for initial experiments.

ParameterSymbolRepresentative Value RangeUnit
Open-Circuit VoltageVOC0.4 - 0.7V
Short-Circuit Current DensityJSC1.0 - 5.0mA/cm²
Fill FactorFF0.50 - 0.70-
Power Conversion Efficiencyη (eta)0.5 - 2.5%

Experimental Protocols

The following is a detailed, generalized protocol for the fabrication and characterization of a dye-sensitized solar cell, which can be adapted for testing this compound.

DSSC_Fabrication_Workflow cluster_prep Electrode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A1 Clean FTO Glass (Photoanode & Counter Electrode) A2 Deposit TiO₂ Paste on Photoanode A1->A2 A4 Deposit Catalyst Layer on Counter Electrode A1->A4 A3 Sinter TiO₂ Film A2->A3 B2 Immerse Sintered TiO₂ Film in Dye Solution A3->B2 C1 Assemble Photoanode and Counter Electrode with Sealant A4->C1 B1 Prepare this compound Dye Solution B1->B2 B3 Rinse and Dry Sensitized Photoanode B2->B3 B3->C1 C2 Inject Electrolyte C1->C2 C3 Seal the Cell C2->C3 D1 Measure I-V Curve under Simulated Sunlight (AM 1.5G) C3->D1 D2 Calculate Photovoltaic Parameters (Voc, Jsc, FF, η) D1->D2

Figure 2: A generalized experimental workflow for DSSC fabrication and characterization.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass (15 Ω/sq)

  • Photoanode: Titanium dioxide (TiO₂) paste (nanoparticulate, e.g., P25)

  • Sensitizer: this compound dye

  • Counter Electrode: Platinum catalyst (e.g., hexachloroplatinic acid) or carbon paste

  • Electrolyte: 0.5 M Lithium iodide (LiI), 0.05 M Iodine (I₂), 0.5 M 4-tert-butylpyridine (B128874) (TBP) in anhydrous acetonitrile (B52724)

  • Solvents: Ethanol (B145695), isopropanol (B130326), acetone, deionized water

  • Sealant: Thermoplastic polymer film (e.g., Surlyn®, 25-60 μm thickness)

Protocol for DSSC Fabrication

2.1. Photoanode Preparation

  • FTO Glass Cleaning: Sequentially clean the FTO glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • TiO₂ Layer Deposition: Using the doctor-blade technique, apply a layer of TiO₂ paste onto the conductive side of a cleaned FTO substrate. The thickness of this layer can be controlled by using adhesive tape as a spacer.

  • Sintering: Dry the TiO₂ film at 125°C for 5 minutes and then sinter it in a furnace at 450°C for 30 minutes. Allow it to cool down slowly to room temperature.

2.2. Dye Sensitization

  • Dye Solution Preparation: Prepare a dye solution of this compound (e.g., 0.3-0.5 mM) in a suitable solvent such as ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Immersion: While the TiO₂-coated electrode is still warm (~80°C), immerse it in the this compound dye solution and keep it in a sealed container in the dark for 12-24 hours.

  • Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the photoanode gently with a stream of nitrogen.

2.3. Counter Electrode Preparation

  • On the conductive side of a second cleaned FTO substrate, deposit a thin layer of platinum by spreading a drop of H₂PtCl₆ solution (5 mM in isopropanol) and heating it at 400°C for 20 minutes. Alternatively, a carbon paste can be screen-printed and fired.

2.4. Cell Assembly

  • Place the sensitized photoanode and the counter electrode together in a sandwich configuration, with the conductive sides facing each other. A thermoplastic sealant frame should be placed between the electrodes to act as a spacer and sealant.

  • Heat the assembly on a hot plate at around 100°C while applying gentle pressure to seal the electrodes together. Leave two small holes in the sealant for electrolyte injection.

  • Introduce the electrolyte into the cell through one of the holes using a syringe. The electrolyte will fill the space between the electrodes via capillary action.

  • Seal the holes using a small piece of the sealant and a soldering iron.

Characterization
  • Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is characterized by measuring its current-voltage (I-V) curve under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator.

  • Parameter Extraction: From the I-V curve, the key performance parameters are determined:

    • Open-Circuit Voltage (VOC): The voltage at zero current.

    • Short-Circuit Current Density (JSC): The current density at zero voltage.

    • Fill Factor (FF): A measure of the 'squareness' of the I-V curve, calculated as FF = (Vmax × Jmax) / (VOC × JSC).[2]

    • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as η (%) = (VOC × JSC × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).[3]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and chemicals in a well-ventilated fume hood.

  • Iodine is corrosive and volatile; handle with care.

  • Exercise caution when operating high-temperature equipment such as hot plates and furnaces.

References

Application Note: Analytical Techniques for the Quantification of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Disperse Red 50 is a single azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Due to the potential for certain disperse dyes to be allergenic or carcinogenic, regulatory bodies have established restrictions on their presence in consumer products. Consequently, robust and sensitive analytical methods are required for the accurate quantification of this compound in various matrices, including textiles and environmental water samples. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Additionally, a general protocol for electrochemical sensing is described.

Analytical Techniques Overview

The primary methods for the quantification of this compound and other disperse dyes involve chromatographic separation followed by detection.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique that separates the dye from other components in a sample extract. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the dye at a specific wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the dye is ionized and detected by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification, even in complex matrices.[1][2]

  • UV-Vis Spectrophotometry: A simpler and more accessible technique, UV-Vis spectrophotometry can be used for the quantification of this compound in solutions.[3] However, it is less suitable for complex mixtures without prior separation, as other compounds may absorb light at the same wavelength.

  • Electrochemical Sensing: This technique relies on the intrinsic redox properties of the analyte.[4] Electrochemical sensors can offer rapid and sensitive detection, often with lower instrumentation costs compared to chromatographic methods.

Quantitative Data Summary

The following table summarizes quantitative performance data for the analysis of this compound and similar disperse dyes using various analytical techniques. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Analytical TechniqueAnalyteMatrixLODLOQRecovery (%)
LC-MS/MSGroup of 47 DyesTextiles0.02–1.35 ng/mL0.06–4.09 ng/mL81.8–114.1
LC-ESI-MS/MSDisperse Red 1Water~2.0 ng/L~8.0 ng/L>70
UV-Vis SpectrophotometryDisperse Red 1Purified Water2.47 x 10⁻⁶ mol/L8.22 x 10⁻⁶ mol/L91.2–103
UV-Vis SpectrophotometryDisperse Red 1Tap/River Water--85.9–113

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Workflows and Logical Relationships

Overall Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction Sample->Extraction Cleanup Cleanup / Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/LC) Cleanup->Chromatography Detection Detection (UV-Vis / MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Sample Preparation Workflows

cluster_textile Textile Sample Preparation cluster_water Water Sample Preparation (SPE) Weigh Weigh 1g of Textile Sample Extract Add 20mL Methanol, Sonicate (50°C, 30 min) Weigh->Extract Centrifuge Centrifuge (10,000 rpm, 10 min) Extract->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Evap Evaporate & Reconstitute Filter->Evap Condition Condition SPE Cartridge Load Load Water Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Solvent Wash->Elute Dry Dry Eluate & Reconstitute Elute->Dry

References

Application Notes and Protocols for Chromatographic Analysis of Disperse Red 50 Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50 is a monoazo dye used extensively in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] The purity of this dye is a critical parameter that directly impacts the quality, consistency, and safety of the final dyed products. The manufacturing process of this compound, which involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N-ethyl-N-cyanoethylaniline, can lead to the formation of various impurities.[1] These impurities may include unreacted starting materials, byproducts from side reactions, or degradation products.

This application note provides a detailed protocol for the quantitative analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described method is designed for researchers, scientists, and quality control professionals to accurately determine the purity of this compound and identify potential impurities.

Experimental Workflow

The overall workflow for the chromatographic analysis of this compound purity is depicted in the following diagram.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis sample_prep Weigh this compound Sample dissolve_sample Dissolve in Acetonitrile (B52724) sample_prep->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample injection Inject Sample and Standards filter_sample->injection standard_prep Prepare Standard Solutions of Known Concentration standard_prep->injection hplc_system HPLC System with UV-Vis Detector column C18 Reversed-Phase Column hplc_system->column mobile_phase Gradient Elution with Acetonitrile and Water column->mobile_phase mobile_phase->injection chromatogram Obtain Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (% Area) peak_integration->purity_calculation impurity_profiling Identify and Quantify Impurities peak_integration->impurity_profiling

Caption: Experimental workflow for the chromatographic analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound sample (for analysis)

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 520 nm (or monitor at multiple wavelengths if using a PDA detector)
Injection Volume 10 µL

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative Chromatographic Data for this compound Purity Analysis

Peak IDRetention Time (min)Peak AreaArea %Identification
13.215,0000.3Impurity 1 (e.g., 2-Chloro-4-nitrobenzenamine)
25.810,0000.2Impurity 2 (e.g., N-ethyl-N-cyanoethylaniline)
310.54,950,00099.0This compound
412.125,0000.5Impurity 3 (e.g., Isomeric byproduct)
Total 5,000,000 100.0

Potential Impurities

The synthesis of this compound can lead to the formation of several potential impurities. A logical relationship diagram of the synthesis and potential impurities is shown below.

synthesis_impurities cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products and Impurities reactant1 2-Chloro-4-nitrobenzenamine diazotization Diazotization reactant1->diazotization impurity1 Unreacted Reactants reactant1->impurity1 reactant2 N-ethyl-N-cyanoethylaniline coupling Coupling Reaction reactant2->coupling reactant2->impurity1 diazotization->coupling product This compound coupling->product impurity2 Isomeric Byproducts coupling->impurity2 impurity3 Degradation Products product->impurity3

Caption: Synthesis pathway and potential impurities of this compound.

Potential impurities that may be observed during the chromatographic analysis include:

  • Unreacted Starting Materials: Residual 2-Chloro-4-nitrobenzenamine and N-ethyl-N-cyanoethylaniline.

  • Isomeric Byproducts: Positional isomers formed during the coupling reaction.

  • Degradation Products: Compounds resulting from the degradation of the dye product or reactants under the reaction or storage conditions.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the determination of this compound purity. The method is sensitive, selective, and can be readily implemented in a quality control or research laboratory setting. Accurate determination of dye purity is essential for ensuring the quality and safety of textile products.

References

Application Notes and Protocols: Electrochemical Properties of Disperse Red 50 for Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a generalized guide based on the electrochemical properties of disperse dyes and related azo compounds. As of the latest literature review, specific studies detailing the direct application of Disperse Red 50 as a primary recognition element in electrochemical sensors are limited. Therefore, the methodologies presented herein are extrapolated from research on similar molecules and are intended to serve as a foundational template for developing electrochemical sensing platforms involving this compound, primarily for its detection in environmental or industrial samples.

Introduction

This compound, a monoazo dye, is widely used in the textile industry for dyeing polyester (B1180765) fibers.[1][2][3] Its prevalence in industrial effluents necessitates sensitive and selective analytical methods for its detection and quantification. Electrochemical methods offer a promising avenue for the development of rapid, cost-effective, and portable sensors for in-situ monitoring of such contaminants.[4][5]

This document outlines the potential electrochemical behavior of this compound and provides generalized protocols for the fabrication and characterization of a chemically modified electrode for its detection. The electrochemical activity of this compound is expected to stem from the redox reactions of its azo group (-N=N-).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing experimental conditions, such as solvent selection and potential windows for electrochemical analysis.

PropertyValueReference
Molecular FormulaC17H16ClN5O2[1][6]
Molecular Weight357.79 g/mol [1][6]
CAS Number12223-35-7[1][7]
AppearanceRed grain/Purple powder[1][7]
SolubilityVery low in water; soluble in organic solvents like DMF.[6][8]

Proposed Electrochemical Sensing Mechanism

The electrochemical detection of this compound would likely rely on the reduction of its azo bond at a chemically modified electrode surface. The general mechanism involves the transfer of electrons to the azo group, resulting in a measurable current signal that is proportional to the concentration of the dye. The modification of the electrode surface with materials that can preconcentrate the dye or catalyze its electrochemical reaction can significantly enhance the sensitivity and selectivity of the sensor.

Sensing_Mechanism cluster_electrode Modified Electrode Surface cluster_solution Sample Solution cluster_detection Detection Process Electrode Base Electrode (e.g., GCE, SPCE) Modifier Modifying Material (e.g., Nanomaterials, Polymers) Adsorption Adsorption/ Preconcentration Modifier->Adsorption DR50_sol This compound (Analyte) DR50_sol->Adsorption Diffusion Redox Electrochemical Reduction of Azo Group Adsorption->Redox Applied Potential Signal Current Signal (Proportional to [DR50]) Redox->Signal Electron Transfer

Caption: Proposed mechanism for electrochemical sensing of this compound.

Experimental Protocols

The following are generalized protocols for the development of an electrochemical sensor for this compound. These should be optimized based on specific experimental setups and desired performance characteristics.

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a GCE with a nanocomposite material to enhance the detection of this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound standard

  • Modifying material (e.g., multi-walled carbon nanotubes, graphene, metal nanoparticles)

  • Dispersing agent (e.g., Nafion, chitosan)

  • Phosphate buffer solution (PBS) of various pH values

  • Deionized water

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Ethanol

Procedure:

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse with deionized water and ethanol.

    • Allow the electrode to dry at room temperature.

  • Preparation of Modifier Dispersion:

    • Disperse the chosen modifying material (e.g., 1 mg/mL of MWCNTs) in a suitable solvent containing a dispersing agent (e.g., 0.5% Nafion in ethanol).

    • Sonnicate the mixture for 30-60 minutes to obtain a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5-10 µL) of the modifier dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen.

    • The modified electrode is now ready for use.

Electrochemical Measurements

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell setup (Modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

Procedure:

  • Electrochemical Characterization of the Modified Electrode:

    • Perform Cyclic Voltammetry (CV) in a suitable electrolyte (e.g., 0.1 M PBS) to characterize the electrochemical behavior of the modified electrode.

  • Electrochemical Detection of this compound:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF) and dilute to desired concentrations in the supporting electrolyte (e.g., PBS). Due to the low aqueous solubility of disperse dyes, a co-solvent system might be necessary.

    • Record the CV or Differential Pulse Voltammetry (DPV) of the modified electrode in the presence of this compound. A reduction peak corresponding to the azo group is expected.

    • Optimize experimental parameters such as pH of the supporting electrolyte, scan rate (for CV), and pulse parameters (for DPV).

  • Calibration Curve:

    • Record the DPV response for a series of this compound concentrations under optimized conditions.

    • Plot the peak current versus the concentration of this compound to construct a calibration curve.

Hypothetical Quantitative Data

The following table presents hypothetical performance metrics for a this compound sensor, based on typical values reported for electrochemical sensors for other azo dyes.[4] These values should be experimentally determined and validated.

ParameterHypothetical Value
Linear Range0.1 - 100 µM
Limit of Detection (LOD)0.05 µM
Sensitivity0.5 µA/µM
Response Time< 5 minutes
SelectivityGood selectivity against common interfering ions

Workflow for Sensor Development

The development of an electrochemical sensor for this compound can be visualized as a systematic workflow.

Sensor_Development_Workflow cluster_prep Preparation cluster_char Characterization & Optimization cluster_analysis Analytical Performance A Electrode Cleaning and Polishing B Synthesis/Dispersion of Modifier A->B C Electrode Modification B->C D Electrochemical Characterization (CV, EIS) C->D E Optimization of Parameters (pH, Scan Rate, etc.) D->E F Calibration Studies (Linear Range, LOD) E->F G Selectivity & Interference Studies F->G H Real Sample Analysis G->H

Caption: General workflow for developing a this compound electrochemical sensor.

Conclusion

While specific applications of this compound in electrochemical sensing are not yet established in the literature, its molecular structure suggests that it is a viable target for electrochemical detection methods. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the development of novel sensors for this environmentally relevant dye. Further research is needed to validate these proposed methods and to fully characterize the electrochemical properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Red 50 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the Disperse Red 50 dyeing process on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing polyester with this compound?

A1: For optimal dyeing performance, a weakly acidic pH range of 4.5 to 5.5 is recommended.[1][2] This pH range ensures the stability of the disperse dye and promotes satisfactory dye exhaustion.[1][2] While a broader range of 3 to 8 is sometimes cited for this compound, operating within the 4.5 to 5.5 range generally yields the most consistent and favorable results.[3]

Q2: What are the consequences of using a pH outside the optimal range?

A2: Deviating from the optimal pH can lead to several issues. A pH above 6 can cause hydrolysis of the disperse dye, especially at the high temperatures required for polyester dyeing.[4] This chemical breakdown can result in a lighter shade, altered color, and reduced color fastness.[4] Conversely, a pH that is too low can affect the stability of the dye dispersion and may not provide any additional benefits.

Q3: How does pH affect the color strength (K/S value) of the dyed fabric?

A3: The color strength, measured as K/S value, is significantly influenced by the dyebath pH. Generally, the highest K/S values for disperse dyes on polyester are achieved within the optimal weakly acidic pH range. In alkaline conditions, the K/S value tends to decrease due to dye hydrolysis.

Q4: Can the pH of the dyebath change during the dyeing process?

A4: Yes, the pH of the dyebath can increase during the dyeing process due to several factors. These include the alkalinity of the water, alkaline substances present on the fabric from previous processing steps, and the pH of auxiliary chemicals used in the dyeing formulation. It is crucial to monitor and control the pH throughout the dyeing cycle to ensure it remains within the optimal range.

Q5: What chemicals can be used to adjust and buffer the pH of the dyebath?

A5: Acetic acid is commonly used to lower the pH of the dyebath to the desired acidic range.[2] To maintain a stable pH throughout the dyeing process, a buffering system, such as an acetic acid/sodium acetate (B1210297) buffer, can be employed. This is particularly important in high-temperature dyeing where pH fluctuations can be more pronounced.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation) Incorrect or fluctuating pH in the dyebath.Ensure the initial pH is set to 4.5-5.5 using acetic acid. Use a buffer system to maintain pH stability throughout the process. Verify the pH of all chemicals and water being used.
Poor Color Yield (Lighter Shade) Dye hydrolysis due to high pH.Strictly maintain the dyebath pH below 6.0. Pre-neutralize any residual alkali on the fabric before dyeing.
Shade Inconsistency Between Batches Variations in initial pH setting or pH drift during dyeing.Standardize the pH measurement and adjustment procedure for every batch. Implement a robust buffering system.
Poor Wash or Rubbing Fastness Suboptimal dye fixation and aggregation due to incorrect pH.Optimize the dyeing pH to 4.5-5.5 to ensure maximum dye penetration and fixation.
Color Change or Fading Dye degradation caused by alkaline conditions.Confirm that the pH remains acidic throughout the high-temperature dyeing phase.

Experimental Protocols

Experiment 1: Determining the Optimal pH for this compound Dyeing

Objective: To identify the pH that yields the highest color strength (K/S) and best fastness properties for this compound on polyester fabric.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to lower pH)

  • Sodium carbonate (to raise pH)

  • Sodium acetate (for buffer)

  • High-temperature, high-pressure beaker dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Crockmeter for rubbing fastness testing

  • Xenon arc lamp for light fastness testing

Methodology:

  • Fabric Preparation: Scour the polyester fabric in a solution containing a non-ionic detergent (2 g/L) at 60°C for 20 minutes to remove any impurities. Rinse thoroughly and dry.

  • Dye Bath Preparation: Prepare a series of dye baths with a liquor ratio of 10:1. Each bath should contain:

    • This compound (1% on weight of fabric)

    • Dispersing agent (1 g/L)

  • pH Adjustment: Adjust the pH of each dye bath to a specific value (e.g., 4, 5, 6, 7, 8, 9) using acetic acid or sodium carbonate. For buffered solutions, use an appropriate acetic acid/sodium acetate buffer system.

  • Dyeing Procedure:

    • Place the polyester fabric samples in the respective dye baths at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye baths to 70°C at a rate of 2°C/minute.

    • Rinse the dyed samples.

  • Reduction Clearing: Treat the dyed samples in a solution containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L) at 70°C for 15 minutes to remove unfixed surface dye. Rinse thoroughly and dry.

  • Analysis:

    • Color Strength (K/S): Measure the reflectance of the dyed samples using a spectrophotometer and calculate the K/S values.

    • Wash Fastness: Evaluate according to ISO 105-C06 standard.

    • Rubbing Fastness: Evaluate according to ISO 105-X12 standard.

    • Light Fastness: Evaluate according to ISO 105-B02 standard.

Data Presentation

Table 1: Effect of pH on Color Strength (K/S) of this compound
pH of Dyebath K/S Value (Illustrative)
4.018.5
5.020.2
6.019.1
7.017.3
8.015.4
9.013.8

Note: The K/S values presented are illustrative and based on typical performance of disperse dyes. Actual values should be determined experimentally.

Table 2: Effect of pH on Fastness Properties of this compound (Illustrative)
pH Wash Fastness (Color Change) Wash Fastness (Staining) Rubbing Fastness (Dry) Rubbing Fastness (Wet) Light Fastness
5.04-54-54-545
8.03-43-443-44-5

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. Light fastness is on a scale of 1 to 8, with 8 being the best. These values are illustrative.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing cluster_analysis Analysis Fabric_Scouring Fabric Scouring Bath_Preparation Dye Bath Preparation (Water, Auxiliaries) Fabric_Scouring->Bath_Preparation Dye_Dispersion Dye Dispersion (this compound) Dye_Dispersion->Bath_Preparation pH_Adjustment pH Adjustment (4.5 - 5.5) Bath_Preparation->pH_Adjustment Temp_Ramp_Up Temperature Ramp-up (to 130°C) pH_Adjustment->Temp_Ramp_Up Dyeing Dyeing at 130°C (60 min) Temp_Ramp_Up->Dyeing Cooling Cooling (to 70°C) Dyeing->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing Rinsing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Color_Measurement Color Strength (K/S) Drying->Color_Measurement Fastness_Testing Fastness Testing Drying->Fastness_Testing

Caption: Experimental workflow for this compound dyeing.

Troubleshooting_pH cluster_solutions Corrective Actions cluster_other_causes Investigate Other Factors Start Dyeing Issue (e.g., Uneven Color) Check_pH Is dyebath pH within 4.5 - 5.5? Start->Check_pH Check_pH->Yes_pH_Correct Yes Check_pH->No_pH_Incorrect No Temp_Control Temperature Control Yes_pH_Correct->Temp_Control Dye_Dispersion_Quality Dye Dispersion Yes_pH_Correct->Dye_Dispersion_Quality Fabric_Prep Fabric Preparation Yes_pH_Correct->Fabric_Prep Adjust_pH Adjust pH with Acetic Acid No_pH_Incorrect->Adjust_pH Add_Buffer Implement Buffer System Adjust_pH->Add_Buffer Check_Inputs Verify pH of Water & Auxiliaries Add_Buffer->Check_Inputs

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dyeing of synthetic fabrics, such as polyester (B1180765), with Disperse Red 50.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing with this compound on synthetic fabrics like polyester is often attributed to a few critical factors. These include improper pre-treatment of the fabric, which can leave behind impurities that hinder dye uptake.[1] Another significant cause is the incorrect control of dyeing parameters, such as temperature and pH.[1] The stability of the dye dispersion is also crucial; poor dispersion can lead to dye agglomeration and spotting.[2] Additionally, the selection and concentration of auxiliary chemicals, like dispersing and leveling agents, play a vital role in achieving a uniform color.[2]

Q2: What is the optimal pH range for a this compound dye bath?

For most disperse dyes, including this compound, the optimal pH for the dye bath is in the weakly acidic range of 4.5 to 5.5.[1][3] This pH is typically maintained using a buffer system, such as acetic acid and sodium acetate (B1210297). Maintaining the correct pH is essential for the stability of the disperse dye and for ensuring consistent and even dye uptake by the polyester fibers.

Q3: Why is a dispersing agent necessary when using this compound?

This compound is sparingly soluble in water. A dispersing agent is crucial to create a stable and uniform dispersion of the dye particles in the dye bath.[2] Without a proper dispersing agent, the dye particles can agglomerate, leading to the formation of spots, streaks, and an overall uneven appearance on the fabric.

Q4: What is the role of a leveling agent in the dyeing process?

A leveling agent helps to ensure that the dye is absorbed by the fabric evenly and uniformly. It slows down the initial rate of dye uptake by the fibers, allowing the dye molecules to migrate and distribute evenly across the fabric surface, which is particularly important when the temperature is rising.[4] This results in a more level and consistent color, reducing the risk of patchiness.[4]

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye particles from the surface of the fabric.[5][6][7] This process is essential for improving the wash fastness and overall color brightness of the dyed material.[7] It is typically carried out using a solution of sodium hydrosulfite and caustic soda.[1]

Troubleshooting Guide

Issue 1: Patchy or Streaky Dyeing

Question: My dyed fabric shows patches and streaks of uneven color. What could be the cause and how can I fix it?

Answer: Patchy or streaky dyeing is a common issue that can arise from several factors.

  • Inadequate Fabric Preparation: The most common cause is the presence of impurities such as oils, waxes, or sizing agents on the fabric surface, which prevent uniform dye penetration.[1]

    • Solution: Ensure the fabric is thoroughly scoured before dyeing to remove all contaminants.

  • Poor Dye Dispersion: If the this compound is not properly dispersed, it can lead to agglomerated dye particles depositing unevenly on the fabric.

    • Solution: Check the quality and concentration of your dispersing agent. Ensure the dye paste is prepared correctly by first making a smooth paste with a small amount of water before adding it to the dye bath.

  • Incorrect Heating Rate: A rapid increase in temperature can cause the dye to rush onto the fabric surface, leading to uneven absorption.[8]

    • Solution: Employ a slower and more controlled rate of temperature rise, especially during the critical phase between 80°C and 130°C.

  • Inadequate Leveling Agent: The absence or insufficient amount of a leveling agent can result in poor dye migration and distribution.[2]

    • Solution: Add or increase the concentration of a suitable high-temperature leveling agent to the dye bath.

Issue 2: Color Specks or Spots on the Fabric

Question: I am observing small, dark color spots on my dyed fabric. What is causing this and how can I prevent it?

Answer: Color specks or spots are typically caused by undissolved or agglomerated dye particles.

  • Poor Dye Quality: The dye itself may have poor solubility or contain impurities.

    • Solution: Use a high-quality this compound from a reputable supplier. It is also advisable to filter the dye solution before adding it to the dye bath.

  • Insufficient Dispersing Agent: An inadequate amount of dispersing agent will fail to keep the dye particles uniformly suspended in the bath.[2]

    • Solution: Ensure you are using the correct concentration of a high-temperature dispersing agent.

  • Chemical Incompatibility: Incompatibility between the dye and other auxiliaries in the dye bath can lead to precipitation.

    • Solution: Test the compatibility of all chemicals before use. Pre-diluting chemicals before adding them to the dye bath can also help.

Issue 3: Light or Pale Shade

Question: The final color of my fabric is much lighter than expected. What could be the reason?

Answer: A pale shade can result from several factors affecting dye uptake.

  • Incorrect Dyeing Temperature: If the dyeing temperature does not reach the optimal level (typically 130°C for high-temperature dyeing), the polyester fibers will not swell sufficiently to allow for adequate dye penetration.[1]

    • Solution: Verify that your dyeing equipment is accurately calibrated and that the target temperature is reached and maintained for the specified duration.

  • Improper pH: The pH of the dye bath being outside the optimal range of 4.5-5.5 can negatively affect dye exhaustion.

    • Solution: Carefully monitor and adjust the pH of the dye bath using an appropriate buffer system.

  • Insufficient Dyeing Time: The duration of the dyeing cycle may not be long enough for the dye to be fully absorbed by the fabric.[1]

    • Solution: Ensure the fabric is held at the peak dyeing temperature for the recommended amount of time, typically 30-60 minutes.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended Value/RangeNotes
Dye Concentration 0.5 - 4.0% (on weight of fabric)Varies based on desired shade depth.
Liquor Ratio 1:10 to 1:20The ratio of the weight of the goods to the volume of the dye liquor.
Dyeing Temperature 130°CFor high-temperature (HT) dyeing methods.[1][3]
Dyeing Time 30 - 60 minutesAt the maximum dyeing temperature.
pH of Dyebath 4.5 - 5.5Maintained with an acetic acid/sodium acetate buffer.[1][3]
Heating Rate 1.5 - 2.0°C / minuteA controlled heating rate is crucial for level dyeing.
Cooling Rate ~2.0°C / minuteGradual cooling helps prevent crease marks.

Table 2: Typical Concentrations of Auxiliaries for this compound Dyeing

AuxiliaryTypical Concentration (g/L)Function
Dispersing Agent 0.5 - 2.0 g/LTo ensure a stable and uniform dispersion of the dye.[3]
Leveling Agent 0.5 - 1.5 g/LTo promote even dye distribution and migration.[2][4]
Acetic Acid As requiredTo adjust and maintain the pH of the dye bath.[3]
Sodium Acetate As requiredTo act as a buffer in conjunction with acetic acid.

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester with this compound
  • Fabric Preparation (Scouring):

    • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L).

    • Treat the polyester fabric in this bath at 60-70°C for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Dry the fabric completely before proceeding.

  • Dye Bath Preparation:

    • Set the desired liquor ratio (e.g., 1:15).

    • Fill the dyeing vessel with the calculated amount of deionized water.

    • Add the dispersing agent (e.g., 1.0 g/L) and leveling agent (e.g., 1.0 g/L) to the bath and stir.

    • In a separate container, make a smooth paste of the required amount of this compound with a small amount of warm water.

    • Add the dye paste to the dye bath and stir well to ensure a uniform dispersion.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Immerse the scoured polyester fabric into the dye bath at approximately 60°C.

    • Increase the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation of the fabric.

    • Cool the dye bath down to 70-80°C at a rate of approximately 2.0°C per minute.

    • Drain the dye bath.

  • Reduction Clearing:

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[7]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).

    • Finally, rinse with cold water and air dry.

Protocol 2: Testing Dye Bath Stability
  • Prepare a dye bath solution containing this compound and the dispersing agent at the intended concentrations.

  • Heat the solution to the dyeing temperature of 130°C in a sealed container and hold for 30 minutes.[9][10]

  • Cool the solution down to room temperature.

  • Filter the solution through a piece of filter paper.[9][10]

  • Observe the filter paper for any signs of dye agglomeration or spots. A stable dispersion should show minimal to no residue on the filter paper.[9]

Visualizations

Troubleshooting_Uneven_Dyeing cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Uneven_Dyeing Uneven Dyeing Observed (Patches, Streaks, Spots) Fabric_Prep Improper Fabric Preparation Uneven_Dyeing->Fabric_Prep Dye_Dispersion Poor Dye Dispersion Uneven_Dyeing->Dye_Dispersion Dyeing_Parameters Incorrect Dyeing Parameters Uneven_Dyeing->Dyeing_Parameters Auxiliaries Inadequate Auxiliaries Uneven_Dyeing->Auxiliaries Scour_Fabric Thoroughly Scour Fabric Fabric_Prep->Scour_Fabric Check_Dispersant Verify Dispersing Agent & Prep Dye_Dispersion->Check_Dispersant Control_Temp_pH Control Temp. & pH Dyeing_Parameters->Control_Temp_pH Optimize_Leveler Optimize Leveling Agent Auxiliaries->Optimize_Leveler

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Workflow Start Start Fabric_Prep 1. Fabric Preparation (Scouring) Start->Fabric_Prep Dye_Bath_Prep 2. Dye Bath Preparation Fabric_Prep->Dye_Bath_Prep Dyeing 3. High-Temperature Dyeing Cycle Dye_Bath_Prep->Dyeing Cooling 4. Controlled Cooling Dyeing->Cooling Reduction_Clearing 5. Reduction Clearing Cooling->Reduction_Clearing Rinsing 6. Rinsing & Neutralization Reduction_Clearing->Rinsing Drying 7. Drying Rinsing->Drying End End Drying->End

Caption: High-temperature dyeing workflow.

References

Technical Support Center: Stabilizing Aqueous Dispersions of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of Disperse Red 50 in aqueous dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to agglomeration in water?

A1: this compound is an organic dye with very low solubility in water.[1] Its molecular structure lacks water-solubilizing groups, causing the dye particles to have a strong tendency to clump together, or agglomerate, in aqueous environments to minimize their contact with water. This agglomeration can lead to issues such as uneven color application, filter and nozzle blockage in printing applications, and inaccurate analytical measurements.

Q2: What are the primary factors that influence the agglomeration of this compound?

A2: The stability of a this compound dispersion is influenced by several factors:

  • Particle Size and Distribution: Smaller, more uniform particles are less prone to settling and agglomeration.

  • Dispersant Type and Concentration: The choice and amount of dispersing agent are critical for stabilizing the dye particles.

  • pH of the Dispersion: this compound is most stable in acidic to neutral conditions.[2] Deviations from the optimal pH range can affect the surface charge of the particles and lead to instability.

  • Temperature: High temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and potential agglomeration.

  • Milling Process: The effectiveness of the milling process directly impacts the initial particle size and distribution.

Q3: How do dispersants work to prevent the agglomeration of this compound?

A3: Dispersants are surface-active agents that adsorb onto the surface of the dye particles, preventing them from sticking together through two main mechanisms:

  • Electrostatic Repulsion: Anionic dispersants, such as naphthalenesulfonic acid-formaldehyde condensates, provide a negative charge to the particle surfaces.[1] This creates repulsive forces between the particles, keeping them separated.

  • Steric Hindrance: Non-ionic surfactants with long molecular chains can form a protective layer around the dye particles.[1] When particles approach each other, these chains physically prevent them from coming into close contact and agglomerating.

Q4: What is the ideal pH range for maintaining a stable this compound dispersion?

A4: this compound is generally most stable in a weakly acidic to neutral pH range, typically between 4.5 and 7.0.[2] In alkaline conditions, the dye can decompose, leading to color changes and loss of stability. It is crucial to monitor and control the pH of the dispersion throughout the experimental process.

Q5: Can temperature affect the stability of my this compound dispersion?

A5: Yes, temperature can significantly impact dispersion stability. While higher temperatures can be necessary for certain applications like dyeing, they can also accelerate agglomeration by increasing particle collisions. It is important to find an optimal temperature that balances application requirements with dispersion stability. For storage, it is generally recommended to keep the dispersion at a cool, stable temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible clumps or sediment in the dispersion Inadequate dispersion, inappropriate dispersant concentration, or incorrect pH.1. Optimize the milling process to ensure proper particle size reduction. 2. Adjust the dispersant concentration. An insufficient amount may not provide adequate stabilization, while an excessive amount can sometimes lead to depletion flocculation. 3. Verify and adjust the pH of the dispersion to the optimal range of 4.5-7.0.
Color shifts or loss of color intensity Dye degradation due to improper pH, particularly alkaline conditions.1. Immediately check and adjust the pH to the acidic/neutral range. 2. Use a buffered system to maintain a stable pH throughout your experiment.[2]
Clogging of filters or nozzles Formation of large agglomerates.1. Review and optimize the entire dispersion formulation and process, including dispersant selection, concentration, pH, and milling parameters. 2. Consider a filtration step after dispersion preparation to remove any oversized particles.
Inconsistent results between batches Variations in raw materials, dispersion preparation protocol, or storage conditions.1. Ensure consistent quality of this compound and all other formulation components. 2. Strictly adhere to a standardized experimental protocol for preparing and handling the dispersions. 3. Store dispersions in a controlled environment with stable temperature and protection from light.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH 4.5 - 7.0This compound is most stable in acidic to neutral conditions.[2]
Dispersant Concentration 40-90% by weight of the dye compositionThis is a general guideline; the optimal concentration depends on the specific dispersant and particle size.[3]
Milling Media to Dye Ratio (by weight) 1:4 to 1:10A higher ratio of milling media to dye generally leads to more efficient particle size reduction.[3]
Milling Inlet Temperature 115-130 °C (for spray drying)This is a parameter for a specific drying process following milling and may not be applicable to all dispersion preparations.[3]
Milling Outlet Temperature 60-70 °C (for spray drying)This is a parameter for a specific drying process following milling and may not be applicable to all dispersion preparations.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
  • Premixing:

    • In a suitable vessel, combine this compound powder with a selected dispersant (e.g., a naphthalene (B1677914) sulfonic acid-formaldehyde condensate). The ratio of dye to dispersant should be determined based on optimization experiments, starting with a 1:1 ratio by weight.

    • Slowly add deionized water while stirring to form a paste.

  • Milling:

    • Transfer the paste to a bead mill containing grinding media (e.g., zirconium oxide beads). The weight ratio of the grinding media to the dye should be in the range of 4:1 to 10:1.[3]

    • Mill the mixture at a controlled temperature (e.g., 20-25°C) for a predetermined time (e.g., 2-4 hours). The optimal milling time will depend on the desired particle size and should be determined experimentally.

  • Post-Milling Treatment:

    • After milling, separate the dispersion from the grinding media.

    • Adjust the pH of the dispersion to the target range of 4.5-7.0 using a suitable acid (e.g., acetic acid).

    • Filter the dispersion through a fine filter (e.g., 1-5 µm) to remove any remaining large particles or agglomerates.

  • Characterization:

    • Measure the particle size distribution of the final dispersion using a technique like laser diffraction or dynamic light scattering to ensure it meets the desired specifications.

    • Visually inspect the dispersion for any signs of settling or agglomeration over time.

Protocol 2: Evaluation of Dispersion Stability
  • Accelerated Aging Test:

    • Place a sample of the prepared this compound dispersion in a sealed container.

    • Store the container in an oven at an elevated temperature (e.g., 50°C) for a specified period (e.g., 7 days).

    • At regular intervals, remove an aliquot of the dispersion and measure its particle size distribution. A significant increase in particle size over time indicates poor stability.

  • Centrifugation Test:

    • Place a sample of the dispersion in a centrifuge tube.

    • Centrifuge the sample at a specific speed and for a set duration.

    • After centrifugation, visually inspect the tube for any sediment. The amount of sediment can be quantified to compare the stability of different formulations.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the dispersion at different pH values. A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good electrostatic stability.

Visualizations

Caption: Troubleshooting workflow for addressing this compound agglomeration.

References

Technical Support Center: Enhancing the Lightfastness of Fabrics Dyed with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the lightfastness of fabrics dyed with C.I. Disperse Red 50.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the lightfastness of this compound.

Issue Potential Cause Recommended Solution
Poor initial lightfastness (Below 5 on the Blue Wool Scale). 1. Incorrect dye selection for the intended application. 2. Sub-optimal dyeing process. 3. Presence of residual impurities on the fabric.1. Confirm that this compound, with a typical lightfastness of 5-6, is suitable for your application's light exposure requirements. For applications requiring very high lightfastness, consider alternative dyes. 2. Ensure the dyeing process is optimized for polyester (B1180765), including appropriate temperature, time, and pH. 3. Thoroughly scour and bleach the fabric before dyeing to remove any impurities that could affect dye uptake and fastness.
Inconsistent lightfastness across the fabric. 1. Uneven dye application. 2. Uneven application of UV absorber or after-treatment. 3. Migration of the dye during drying or heat-setting.1. Ensure uniform padding pressure and liquor pickup during dye application. 2. For UV absorbers and other after-treatments, ensure even application through methods like the pad-dry-cure process. 3. Control drying and heat-setting temperatures and times to minimize dye migration.
No significant improvement in lightfastness after UV absorber treatment. 1. Incorrect type or concentration of UV absorber. 2. Improper application method for the UV absorber. 3. The fading is primarily caused by visible light rather than UV radiation.1. Benzotriazole-type UV absorbers are known to be effective for disperse dyes.[1] Experiment with different concentrations (e.g., 1-4% on weight of fabric). 2. Follow the recommended application protocol for the specific UV absorber (e.g., pad-dry-cure or exhaust method). 3. Consider that UV absorbers primarily protect against UV-induced fading. If fading persists, the dye's stability to visible light may be the limiting factor.
Change in shade after after-treatment. 1. Reaction between the after-treating agent and the dye molecule. 2. Use of certain cationic fixing agents.1. Test the compatibility of the after-treating agent with this compound on a small sample first. 2. Some cationic fixing agents can alter the shade of the dye. If shade change is a concern, select a non-ionic or weakly cationic finishing agent.
Reduced fabric strength after treatment. 1. Harsh chemical treatments. 2. Excessive temperature or duration of curing.1. Use the recommended concentrations of all chemicals. 2. Optimize the curing temperature and time to be effective without damaging the fabric.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound?

A1: this compound typically has a lightfastness rating of 5-6 on the Blue Wool Scale when tested according to ISO 105-B02 (Xenon arc lamp).[2]

Q2: What are the main factors that affect the lightfastness of fabrics dyed with this compound?

A2: Several factors can influence the lightfastness, including:

  • Dye Concentration: Lighter shades tend to have lower lightfastness as the dye molecules are more exposed.

  • Fabric Substrate: The type and quality of the polyester fabric can play a role.

  • Dyeing Process: Proper dyeing technique is crucial for achieving optimal fastness.

  • After-treatments: The use of certain softeners or fixing agents can either enhance or reduce lightfastness.

  • Exposure to UV Radiation: The intensity and duration of UV light exposure are primary drivers of fading.

Q3: How can I improve the lightfastness of fabrics dyed with this compound?

A3: The most effective methods include:

  • Application of UV Absorbers: Using UV absorbers, particularly those of the benzotriazole (B28993) type, can significantly improve lightfastness, especially for lighter shades.[1]

  • After-treatment with specialized finishing agents: Certain finishing agents are designed to enhance the lightfastness of disperse dyes.

  • Optimizing the Dyeing Process: Ensuring a well-controlled dyeing process to maximize dye fixation and minimize surface dye.

Q4: Are there specific types of UV absorbers recommended for this compound?

A4: Yes, research indicates that benzotriazole-type UV absorbers are particularly effective in improving the lightfastness of fabrics dyed with C.I. This compound.[1]

Q5: Will applying a UV absorber affect the color of my fabric?

A5: A high-quality UV absorber, when applied correctly, should have a minimal impact on the original shade of the dyed fabric. However, it is always recommended to conduct a preliminary test on a small sample.

Quantitative Data Summary

The following table provides illustrative data on the expected improvement in the lightfastness of polyester fabric dyed with this compound after treatment with a benzotriazole-type UV absorber.

Dye Concentration (% owf)ShadeLightfastness (Blue Wool Scale) - UntreatedLightfastness (Blue Wool Scale) - Treated with 2% Benzotriazole UV Absorber
0.5%Light56
1.0%Medium5-66-7
2.0%Dark67

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions, fabric type, and the commercial UV absorber used.

Experimental Protocols

Protocol 1: Application of a Benzotriazole-type UV Absorber via the Pad-Dry-Cure Method

This protocol describes the application of a UV absorber to a polyester fabric previously dyed with this compound.

Materials:

  • Dyed polyester fabric

  • Benzotriazole-type UV absorber

  • Wetting agent

  • Padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of the Padding Liquor:

    • Dissolve the benzotriazole UV absorber in water. The concentration will typically range from 10 to 40 g/L, depending on the desired level of protection.

    • Add a wetting agent (e.g., 1-2 g/L) to ensure uniform wetting of the fabric.

  • Padding:

    • Pass the dyed fabric through the padding liquor at a set speed to achieve a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric in a drying oven at 100-120°C for 1-2 minutes.

  • Curing:

    • Cure the dried fabric in a curing oven at 150-170°C for 1-3 minutes to fix the UV absorber to the fabric.

  • Washing:

    • After curing, rinse the fabric thoroughly with water to remove any unfixed UV absorber.

Protocol 2: Lightfastness Testing (Adapted from ISO 105-B02)

This protocol outlines the procedure for testing the lightfastness of the treated and untreated fabrics.

Materials and Equipment:

  • Treated and untreated fabric specimens

  • Blue Wool Standards (ISO 105-B02)

  • Xenon arc lamp apparatus

  • Grey Scale for assessing color change

  • Opaque masks

Procedure:

  • Sample Preparation:

    • Cut specimens of both the treated and untreated dyed fabric to the required size for the specimen holders of the xenon arc lamp apparatus.

  • Mounting:

    • Mount the fabric specimens and a set of Blue Wool Standards in the specimen holders.

    • Cover a portion of each specimen and the Blue Wool Standards with an opaque mask to serve as an unexposed reference.

  • Exposure:

    • Place the holders in the xenon arc apparatus.

    • Expose the specimens and standards to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.

  • Evaluation:

    • Periodically inspect the specimens. The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a grade 4 on the Grey Scale for Color Change.

    • Alternatively, the test can be terminated when a specific Blue Wool Standard shows a color change corresponding to grade 4 on the Grey Scale.

    • Assess the change in color of the test specimens by comparing the exposed and unexposed portions using the Grey Scale for Color Change. The lightfastness rating is the number of the Blue Wool Standard that shows a similar change in color.

Visualizations

Experimental_Workflow cluster_preparation Fabric Preparation cluster_treatment UV Absorber Treatment cluster_testing Lightfastness Testing Start Start with Polyester Fabric Scouring Scouring & Bleaching Start->Scouring Dyeing Dyeing with this compound Scouring->Dyeing Padding Padding with Benzotriazole UV Absorber Dyeing->Padding Drying Drying (100-120°C) Padding->Drying Curing Curing (150-170°C) Drying->Curing Washing Rinsing Curing->Washing Exposure Xenon Arc Exposure (ISO 105-B02) Washing->Exposure Evaluation Evaluation against Blue Wool Scale Exposure->Evaluation End End Evaluation->End End Result: Improved Lightfastness Troubleshooting_Logic cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions Start Poor Lightfastness Observed CheckInitial Check Initial Lightfastness Start->CheckInitial CheckUniformity Check for Uniformity Start->CheckUniformity Cause_Dye Incorrect Dyeing Process CheckInitial->Cause_Dye Cause_Treatment Ineffective UV Absorber Treatment CheckInitial->Cause_Treatment CheckUniformity->Cause_Treatment Cause_Migration Dye Migration CheckUniformity->Cause_Migration Solution_Dye Optimize Dyeing Parameters Cause_Dye->Solution_Dye Solution_Treatment Verify UV Absorber Type & Concentration Cause_Treatment->Solution_Treatment Solution_Process Control Drying/Curing Conditions Cause_Migration->Solution_Process End End Solution_Dye->End Solution_Treatment->End Solution_Process->End Improved Lightfastness

References

Technical Support Center: Decolorization of Disperse Red 50 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of Disperse Red 50 wastewater.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments for the decolorization of this compound.

1. Advanced Oxidation Processes (AOPs) - Fenton/Photo-Fenton Treatment

Problem Potential Cause Troubleshooting Steps
Low decolorization efficiency Incorrect pH. The optimal pH for the Fenton process is typically acidic, around 3.[1][2]Adjust the pH of the wastewater to the optimal range (typically 2.5-4.0) using dilute H₂SO₄ or HCl before adding the Fenton reagents.[1]
Suboptimal Fe²⁺/H₂O₂ ratio.Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is a 1:10 ratio, but this may need to be adjusted based on the specific wastewater characteristics.
Insufficient reaction time.Increase the reaction time. Monitor the decolorization at different time intervals to determine the optimal duration.
Scavenging of hydroxyl radicals.High concentrations of certain ions (e.g., carbonate, bicarbonate) can scavenge hydroxyl radicals, reducing the efficiency of the process.[3] Consider a pre-treatment step if high concentrations of these ions are present.
Precipitate formation (brown sludge) High pH causing precipitation of Fe(OH)₃. The Fenton reaction is most effective at a pH of around 3.[2]Ensure the pH is maintained in the optimal acidic range throughout the reaction.
Excess Fe²⁺.Reduce the concentration of the Fe²⁺ catalyst.
Inconsistent results Variability in wastewater composition.Characterize the wastewater before each experiment to ensure consistency in initial dye concentration, pH, and other parameters.
Inaccurate reagent preparation.Prepare fresh solutions of FeSO₄ and H₂O₂ for each experiment to ensure accurate concentrations.

2. Ozonation

Problem Potential Cause Troubleshooting Steps
Incomplete color removal Insufficient ozone dosage.Increase the ozone flow rate or the duration of ozonation.[4]
Incorrect pH. Ozonation can be effective over a wider pH range, but the optimal pH can vary depending on the dye.[4]Experiment with different pH levels to find the optimal condition for this compound. Alkaline conditions often favor the generation of highly reactive hydroxyl radicals.[5]
Presence of ozone-resistant byproducts.Consider combining ozonation with another treatment method, such as biological treatment or adsorption, to remove recalcitrant byproducts.
Low COD removal despite good color removal Ozone selectively attacks the chromophores of the dye molecule but does not fully mineralize the organic compounds.[6]Increase the ozonation time or combine it with a biological treatment step to further reduce the COD.[7]
High operating cost High energy consumption of the ozone generator.Optimize the ozone dosage and reaction time to minimize energy usage while achieving the desired level of decolorization.

3. Adsorption

Problem Potential Cause Troubleshooting Steps
Low adsorption capacity Unsuitable adsorbent.Test different types of adsorbents (e.g., activated carbon from different sources, biochar, clays) to find one with a high affinity for this compound.
Incorrect pH. The surface charge of the adsorbent and the dye molecule are pH-dependent.Adjust the pH of the solution to promote electrostatic attraction between the adsorbent and the dye.
Adsorbent pores blocked.Ensure the adsorbent is properly prepared and activated. Consider regeneration of the adsorbent if it has been used previously.
Slow adsorption rate Poor mass transfer.Increase the agitation speed to improve contact between the adsorbent and the dye molecules. Reduce the particle size of the adsorbent to increase the surface area.
Difficulty in separating adsorbent after treatment Small particle size of the adsorbent.Use granular activated carbon or magnetic adsorbents for easier separation.

4. Biological Treatment

Problem Potential Cause Troubleshooting Steps
Low decolorization rate Toxicity of the dye to microorganisms. Azo dyes can be toxic to some microbial consortia.[7][8]Acclimatize the microbial culture to the dye wastewater by gradually increasing the concentration of the dye.
Unfavorable environmental conditions for microbial growth.Optimize the pH, temperature, and nutrient levels for the specific microbial consortium being used.[9]
Recalcitrant nature of the dye. Disperse dyes are known for their low biodegradability.Use a sequential anaerobic-aerobic treatment process. The anaerobic stage helps to break the azo bond, followed by aerobic degradation of the resulting aromatic amines.[10]
Incomplete mineralization (COD remains high) Formation of persistent intermediate compounds.Combine biological treatment with a chemical oxidation method (e.g., ozonation, Fenton) as a pre- or post-treatment step.[7]

Frequently Asked Questions (FAQs)

1. General Questions

  • Q: What are the main challenges in treating this compound wastewater? A: this compound, being an azo dye, is generally resistant to biodegradation due to its complex aromatic structure.[11] Its low water solubility can also pose challenges for certain treatment methods. The formation of potentially toxic aromatic amines during degradation is another significant concern.[11]

  • Q: Which method is most effective for the complete removal of this compound? A: A combination of methods is often the most effective approach. For instance, a chemical oxidation process like the Fenton or photo-Fenton process can achieve high decolorization and COD removal.[6][12] Combining a physical method like adsorption with a biological treatment can also be highly effective.

2. Advanced Oxidation Processes (AOPs)

  • Q: What is the role of UV light in the photo-Fenton process? A: UV light enhances the production of hydroxyl radicals by promoting the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and increasing the overall efficiency of the process.

  • Q: Can ozonation lead to the formation of harmful byproducts? A: While ozonation is effective for color removal, it can lead to the formation of smaller organic molecules. The toxicity of these byproducts should be assessed. Combining ozonation with a biological treatment step can help to mineralize these byproducts.[13]

3. Adsorption

  • Q: How can I regenerate the activated carbon used for adsorption? A: Regeneration can be achieved through thermal, chemical, or biological methods. The choice of method depends on the type of activated carbon and the nature of the adsorbed dye.

  • Q: What is the significance of adsorption isotherms and kinetics? A: Adsorption isotherms (e.g., Langmuir, Freundlich) describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the adsorbent.[14][15] Adsorption kinetics (e.g., pseudo-first-order, pseudo-second-order) describe the rate of adsorption.[14] Understanding these is crucial for designing an efficient adsorption system.

4. Biological Treatment

  • Q: Are there specific microorganisms that are effective in degrading this compound? A: Research has shown that various bacteria and fungi can decolorize azo dyes.[10] A microbial consortium is often more effective than a single species due to the synergistic metabolic activities of different microorganisms.[10] For Disperse Red dyes, bacterial consortia containing Pseudomonas, Lysinibacillus, and Citrobacter have shown promise.[10]

  • Q: What is the importance of anaerobic and aerobic conditions in the biological treatment of azo dyes? A: The initial breakdown of the azo bond (-N=N-) typically occurs under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines. These amines are then usually degraded further under aerobic conditions.[10][16]

Data Presentation

Table 1: Comparison of Decolorization Methods for Disperse Red Dyes

Treatment MethodDyeInitial Concentration (mg/L)Key ParametersDecolorization Efficiency (%)COD Removal (%)Reference
Fenton ProcessDisperse Dyes-pH: 3, H₂O₂: 600 mg/L, Fe²⁺: 550 mg/L~100~85[6]
OzonationDisperse Dyes-Ozone dose: 0.5 g/L~90~10[6]
AdsorptionDisperse Red50Adsorbent: Activated Carbon (2.0 g/150 mL)--[14]
Biological (Bacterial Consortium)Disperse Red50Sequential Anaerobic-Aerobic98.47-[10][16]
Photocatalysis (UV/TiO₂)Disperse Dyes50TiO₂: 2 g/L60-9098[11]

Note: Data for "Disperse Dyes" or "Disperse Red" are presented as a reference and may require optimization for this compound.

Experimental Protocols

1. Protocol for Fenton Oxidation of this compound Wastewater

  • Wastewater Characterization:

    • Determine the initial concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

    • Measure the initial pH and Chemical Oxygen Demand (COD) of the wastewater.

  • Experimental Setup:

    • Use a batch reactor (e.g., a beaker with a magnetic stirrer).

    • Prepare stock solutions of FeSO₄·7H₂O and H₂O₂ (30%).

  • Procedure:

    • Take a known volume of the this compound wastewater in the reactor.

    • Adjust the pH to the desired level (e.g., 3.0) using dilute H₂SO₄.[17]

    • Add the required amount of FeSO₄·7H₂O and stir until it dissolves.

    • Add the calculated volume of H₂O₂ to initiate the reaction. Start a timer.[17]

    • Take samples at regular intervals.

    • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH above 8. This precipitates the iron catalyst.

    • Centrifuge or filter the samples to remove the precipitate.

    • Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer.

    • Measure the final COD of the treated sample.

2. Protocol for Decolorization by Adsorption on Activated Carbon

  • Adsorbent Preparation:

    • Wash the activated carbon with deionized water to remove any impurities and then dry it in an oven.

  • Experimental Setup:

    • Use a series of conical flasks placed in a shaker bath to control temperature and agitation.

  • Procedure:

    • Prepare solutions of this compound of known concentrations.

    • Add a fixed amount of activated carbon to each flask containing the dye solution.[14]

    • Place the flasks in the shaker bath and agitate at a constant speed and temperature.

    • Withdraw samples at different time intervals.

    • Centrifuge or filter the samples to separate the activated carbon.

    • Measure the absorbance of the supernatant to determine the remaining dye concentration.

    • To study the effect of pH, adjust the initial pH of the dye solutions before adding the adsorbent.

    • To determine the adsorption isotherm, vary the initial dye concentration while keeping the adsorbent dose constant, and allow the system to reach equilibrium.

3. Protocol for Determining Dye Concentration using a UV-Vis Spectrophotometer

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.[18]

  • Calibration Curve:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength to the λmax of this compound.

    • Use a blank solution (the solvent used to prepare the dye solutions) to zero the spectrophotometer.[18]

    • Measure the absorbance of each standard solution.[18]

    • Plot a calibration curve of absorbance versus concentration.

  • Measurement of Unknown Sample:

    • Measure the absorbance of the unknown sample.

    • Use the calibration curve to determine the concentration of the dye in the unknown sample.[18]

Mandatory Visualization

Experimental_Workflow_Fenton_Process cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater This compound Wastewater Sample Adjust_pH Adjust pH to ~3 Wastewater->Adjust_pH Reagents Prepare FeSO4 and H2O2 Solutions Add_FeSO4 Add FeSO4 Catalyst Reagents->Add_FeSO4 Add_H2O2 Add H2O2 (Initiate Reaction) Reagents->Add_H2O2 Adjust_pH->Add_FeSO4 Add_FeSO4->Add_H2O2 Reaction_Mix Stir for a Set Time Add_H2O2->Reaction_Mix Sampling Take Samples at Intervals Reaction_Mix->Sampling Quench Quench Reaction (Increase pH > 8) Sampling->Quench Separate Centrifuge/Filter Quench->Separate Analyze Analyze Supernatant (UV-Vis, COD) Separate->Analyze

Caption: Workflow for the Fenton oxidation of this compound wastewater.

Decolorization_Mechanisms cluster_AOP Advanced Oxidation Process cluster_Bio Biological Treatment AOP_start This compound (Colored) AOP_end Smaller, Colorless Organic Molecules AOP_start->AOP_end Oxidation AOP_radicals •OH Radicals AOP_radicals->AOP_end Bio_start This compound (Colored) Bio_anaerobic Aromatic Amines (Colorless) Bio_start->Bio_anaerobic Anaerobic Azo Bond Cleavage Bio_aerobic Mineralization (CO2, H2O) Bio_anaerobic->Bio_aerobic Aerobic Degradation

Caption: Simplified mechanisms for AOP and biological decolorization.

References

Technical Support Center: Carrier-Free Dyeing with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Red 50 in carrier-free dyeing systems. The information is designed to address common issues encountered during laboratory-scale experiments with polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is carrier-free dyeing and why is it preferred for this compound?

Carrier-free dyeing, specifically the high-temperature (HT) high-pressure method, is an environmentally preferable approach for applying disperse dyes to polyester. It eliminates the need for organic carrier compounds, which can be toxic and difficult to remove from the fabric and wastewater.[1] This method utilizes temperatures above the glass transition temperature of polyester (typically 130-135°C) to swell the fibers, allowing for the diffusion and penetration of the dye molecules.[2][3] It is the preferred method for achieving deep shades and high color fastness with disperse dyes like this compound.[2]

Q2: What are the optimal conditions for carrier-free dyeing of polyester with this compound?

Optimal dyeing is typically achieved under the following conditions:

  • Temperature: 130-135°C[2]

  • pH: 4.5-5.5, maintained with an acetic acid/acetate (B1210297) buffer[4][5]

  • Time: 30-60 minutes at peak temperature[2][4]

  • Auxiliaries: A high-quality dispersing agent is crucial to prevent dye agglomeration at high temperatures. A leveling agent can also be used to ensure uniform color deposition.[4][6]

Q3: Why is a "reduction clearing" post-treatment necessary?

Reduction clearing is a critical post-dyeing step to remove any unfixed dye particles adhering to the fiber surface.[4][7] This process significantly improves the wet fastness (washing, perspiration) and rubbing fastness of the dyed material.[4][7] A typical reduction clearing bath consists of sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C.[4]

Q4: What are oligomers and how can they be controlled?

Oligomers are low molecular weight by-products of polyester manufacturing that can migrate to the fiber surface during high-temperature dyeing.[7][8][9] They can cause various problems, including un-dyed dusty deposits, duller shades, and deposits on dyeing machinery.[2][7] Control measures include:

  • Pre-scouring the fabric at high temperatures (e.g., 130°C) with an alkaline solution.[9][10]

  • Using a suitable anti-oligomer dispersing agent in the dyebath.[2][8]

  • Draining the dyebath at a high temperature (above 100°C) to prevent oligomer crystallization on the fabric.[2][9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Streaks, Blotches) 1. Too rapid heating rate.[11][12] 2. Poor dye dispersion (agglomeration).[6] 3. Improper fabric circulation or liquor flow in the dyeing machine.[13] 4. Incorrect pH.1. Control the heating rate, typically 1-2°C per minute, especially in the critical temperature range of 80-115°C.[2] 2. Ensure the dye is properly pre-dispersed before adding to the bath. Use a high-quality, high-temperature stable dispersing agent.[4] 3. Optimize machine parameters like nozzle pressure and fabric speed to ensure even contact with the dye liquor.[13][14] 4. Verify and maintain the dyebath pH between 4.5 and 5.5.[4]
Poor Color Yield / Light Shade 1. Insufficient dyeing time or temperature.[15] 2. Presence of oils or impurities on the fabric.[2] 3. Dye agglomeration.1. Ensure the dyeing temperature reaches at least 130°C and is held for a minimum of 30-60 minutes.[2] 2. Perform a thorough pre-treatment (scouring) of the polyester fabric to remove any spin finishes or contaminants.[4] 3. Improve dye dispersion with an effective dispersing agent and by pre-dispersing the dye into a paste with warm water before adding to the bath.[4]
Poor Wash or Rubbing Fastness 1. Incomplete removal of surface dye.[4][7] 2. Dye migration to the surface during post-dyeing heat treatments (e.g., drying, heat-setting).[16] 3. Oligomer deposits on the fiber surface trapping loose dye.[7]1. Perform a thorough reduction clearing step after dyeing using sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes.[4] 2. Select dyes with higher sublimation fastness if post-heat-setting is required. This compound has a sublimation fastness rating of 4, which is generally considered good.[17] 3. Implement measures to control oligomers (see FAQ Q4). A clean fiber surface ensures better fastness.
Shade Variation Between Batches 1. Inconsistent heating and cooling rates.[11] 2. Variations in water quality (hardness). 3. Inconsistent fabric pre-treatment.1. Strictly control the temperature profile (heating rate, hold time, cooling rate) for all batches.[2] 2. Use softened or deionized water for consistency. Hard water ions can affect dye dispersion. 3. Standardize the pre-treatment process to ensure uniform fabric quality before dyeing.
White Powder/Dust on Fabric Surface 1. Oligomer precipitation.[7][10]1. This is a classic sign of oligomer problems. Refer to FAQ Q4 for detailed control strategies, including high-temperature draining and the use of specific dispersing agents.[2][8][9][10]

Data Presentation

Performance Data for this compound on Polyester

The following table summarizes typical fastness properties for this compound when dyed on polyester in a carrier-free system. Fastness is graded on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Fastness PropertyTest Standard (Typical)Performance Rating
Light Fastness AATCC 16 / ISO 105-B025-6
Wash Fastness (Color Change)AATCC 61 / ISO 105-C064-5[17]
Wash Fastness (Staining)AATCC 61 / ISO 105-C065
Rubbing Fastness (Dry)AATCC 8 / ISO 105-X124-5[17]
Rubbing Fastness (Wet)AATCC 8 / ISO 105-X124-5[17]
Sublimation Fastness (Staining)AATCC 117 / ISO 105-P014 (at 180°C)[17]
Perspiration Fastness (Staining)AATCC 15 / ISO 105-E045
Color Strength (K/S) vs. Dyeing Parameters

While specific tabular data for this compound is proprietary to dye manufacturers, the general trend for high-energy disperse dyes in high-temperature dyeing is as follows:

  • Effect of Temperature: The color strength (K/S value) increases significantly as the dyeing temperature rises from the glass transition temperature (around 80°C) to the optimal dyeing temperature of 130-135°C.[18] This is due to increased fiber swelling and higher dye diffusion rates.[18]

  • Effect of Time: At the optimal temperature (130°C), the K/S value will increase with time until equilibrium is reached, typically within 30-60 minutes. Extending the time beyond this point yields minimal increase in color strength.

Experimental Protocols

Detailed Methodology for High-Temperature Dyeing of Polyester with this compound

This protocol is intended for a laboratory-scale high-temperature beaker dyeing machine.

1. Fabric Preparation (Scouring):

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1-2 g/L of soda ash.

  • Treat the polyester fabric at 60-80°C for 20-30 minutes at a liquor ratio of 20:1.

  • Rinse the fabric thoroughly with hot water, then cold water, and allow it to dry.

2. Dyebath Preparation:

  • Calculate the required amount of this compound (e.g., 1.0% on weight of fabric, o.w.f.), dispersing agent (e.g., 1.0 g/L), and leveling agent (e.g., 0.5 g/L).

  • Create a smooth paste of the this compound powder with a small amount of warm water and the dispersing agent. This prevents agglomeration.[4]

  • Fill the dyeing vessel with the required volume of softened water (liquor ratio e.g., 10:1).

  • Add the dispersing and leveling agents and stir to dissolve.

  • Add the prepared dye paste to the bath.

  • Adjust the pH of the dyebath to 4.5-5.5 using a dilute acetic acid/sodium acetate buffer.[4]

3. Dyeing Cycle:

  • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

  • Seal the vessel and begin agitation/circulation.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5°C per minute.[2]

  • Hold the temperature at 130°C for 45-60 minutes.[5]

  • Cool the dyebath down to 70-80°C at a rate of 2.0°C per minute.

4. Reduction Clearing:

  • Drain the dyebath.

  • Prepare a new bath containing 2.0 g/L sodium hydroxide and 2.0 g/L sodium hydrosulfite.[4]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[4]

  • Drain the clearing bath.

5. Final Rinsing:

  • Rinse the fabric thoroughly with hot water (around 60°C).

  • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5 g/L).

  • Perform a final cold water rinse.

  • Dry the fabric.

Visualizations

CarrierFreeDyeingWorkflow cluster_prep 1. Preparation cluster_dyeing 2. High-Temperature Dyeing cluster_post 3. Post-Treatment Scouring Fabric Scouring (Remove Impurities) Load_Fabric Load Fabric at 60°C Scouring->Load_Fabric Dye_Prep Dye Pre-dispersion (Paste Formation) Bath_Prep Dyebath Setup (Water, Auxiliaries, pH 4.5-5.5) Dye_Prep->Bath_Prep Bath_Prep->Load_Fabric Heat_Up Heat to 130°C (Rate: 1.5°C/min) Load_Fabric->Heat_Up Dye_Hold Hold at 130°C (45-60 min) Heat_Up->Dye_Hold Cool_Down Cool to 80°C (Rate: 2.0°C/min) Dye_Hold->Cool_Down Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Cool_Down->Reduction_Clearing Rinsing Hot & Neutralizing Rinse Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying

Caption: High-temperature carrier-free dyeing workflow for polyester.

TroubleshootingTree Start Dyeing Issue Detected Uneven Uneven Dyeing? Start->Uneven PoorFastness Poor Fastness (Wash/Rub)? Uneven->PoorFastness No CheckHeatRate Verify Heating Rate (1-2°C/min) Uneven->CheckHeatRate Yes LightShade Light Shade? PoorFastness->LightShade No CheckClearing Perform Thorough Reduction Clearing PoorFastness->CheckClearing Yes LightShade->Start No, Other Issue CheckTempTime Verify Temp/Time (130°C, 45-60 min) LightShade->CheckTempTime Yes CheckDispersion Improve Dye Dispersion (Pre-paste, Good Agent) CheckHeatRate->CheckDispersion CheckCirculation Optimize Machine Flow & Circulation CheckDispersion->CheckCirculation CheckOligomers Address Oligomers (High Temp Drain) CheckClearing->CheckOligomers CheckScouring Ensure Proper Fabric Pre-treatment CheckTempTime->CheckScouring

Caption: Troubleshooting decision tree for common dyeing issues.

References

Technical Support Center: Improving the Wash Fastness of Disperse Red 50 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 50 on synthetic fibers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered when aiming for high wash fastness with this compound.

Issue 1: Poor Wash Fastness on Polyester (B1180765) Fabrics

Q: My polyester fabric dyed with this compound is showing poor wash fastness, with significant color bleeding. What are the likely causes and how can I fix this?

A: Poor wash fastness on polyester is typically due to unfixed dye on the fiber surface. The most critical step to address this is the reduction clearing process .

  • Cause: Inadequate removal of dye particles loosely adhering to the polyester surface. These particles readily wash off during laundering.

  • Solution: Implement a thorough reduction clearing step after dyeing. This process uses a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., caustic soda) to destroy and remove the surface dye.

    Troubleshooting Steps:

    • Verify Reduction Clearing Parameters: Ensure the concentration of sodium hydrosulfite and caustic soda, as well as the temperature and time, are optimal. A typical starting point is 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.

    • Check pH: The pH of the reduction clearing bath should be alkaline.

    • Rinsing: Thoroughly rinse the fabric after reduction clearing to remove all chemicals and destroyed dye residues. A neutralisation step with a mild acid followed by further rinsing is recommended.

    • Thermal Migration: Be aware of thermal migration. Subsequent high-temperature processes like heat-setting can cause dye molecules to migrate from the fiber's interior to the surface, leading to decreased wash fastness. If possible, perform reduction clearing after heat-setting.

Issue 2: Low Wash Fastness and Shade Inconsistency on Nylon (Polyamide) Fabrics

Q: I'm dyeing nylon with this compound, but the wash fastness is poor, and I'm struggling with shade reproducibility. What should I do?

A: Disperse dyes generally exhibit lower wash fastness on nylon compared to polyester due to the different fiber structure. Additionally, nylon's dyeing behavior is more sensitive to process parameters.

  • Cause:

    • Weaker Dye-Fiber Interactions: The forces holding disperse dyes within the nylon fiber are weaker than in polyester.

    • Dyeing Process Variables: Nylon dyeing is highly sensitive to pH, temperature, and the selection of auxiliary chemicals. Inconsistent control of these parameters can lead to poor reproducibility.

  • Solution:

    • Optimize Dyeing pH: The pH of the dyebath is crucial for dyeing nylon with disperse dyes. An acidic pH (typically 4.5-5.5) is generally recommended.

    • Temperature Control: A gradual temperature increase during dyeing is important to ensure even dye uptake.

    • After-treatment: An after-treatment with a synthetic tanning agent (syntan) or a cationic fixing agent is often necessary to improve the wash fastness of disperse dyes on nylon. These agents form a complex with the dye, increasing its molecular size and reducing its ability to migrate out of the fiber.

    • Dye Selection: While using this compound, be aware that for high-fastness applications on nylon, acid dyes are often the preferred choice.

Issue 3: Poor Wash Fastness and Potential Fiber Damage on Acetate (B1210297) Fabrics

Q: When dyeing acetate with this compound, I'm experiencing poor wash fastness and the fabric feels harsh or has lost its luster. How can I improve the fastness without damaging the fiber?

A: Acetate fibers are sensitive to high temperatures, which limits the dyeing conditions and can impact wash fastness.

  • Cause:

    • Low Dyeing Temperature: To prevent fiber degradation and loss of luster, acetate is dyed at lower temperatures (around 85-90°C) compared to polyester.[1][2] This can result in lower dye fixation and, consequently, poorer wash fastness.

    • Surface Hydrolysis: High temperatures and alkaline conditions can cause saponification (hydrolysis) of the acetate fiber surface, leading to a harsh feel and dull appearance.

  • Solution:

    • Strict Temperature Control: Do not exceed the recommended dyeing temperature for acetate (typically 85-90°C).[1][2]

    • Gentle After-Washing: Instead of a harsh reduction clearing, a milder washing process with a non-ionic detergent at a moderate temperature (e.g., 50-60°C) should be used to remove surface dye.

    • Use of Carriers: In some cases, a carefully selected carrier can improve dye uptake at lower temperatures, but it must be thoroughly removed after dyeing to avoid negatively impacting fastness properties and lightfastness.

    • Rinsing: Thorough rinsing at moderate temperatures is crucial to remove any residual chemicals and unfixed dye.

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What is wash fastness and how is it measured?

A1: Wash fastness refers to the resistance of a dyed textile to color change and staining of adjacent undyed fabrics during laundering. It is evaluated using standardized test methods such as ISO 105-C06 and AATCC 61 . These tests involve washing the dyed fabric in contact with a multifiber strip under specified conditions of temperature, detergent, and mechanical action. The color change of the dyed fabric and the staining of the different fibers on the multifiber strip are then assessed using a grey scale, with ratings from 1 (poor) to 5 (excellent).

Q2: What is the chemical nature of this compound?

A2: this compound is a monoazo disperse dye. Its chemical structure makes it suitable for dyeing hydrophobic synthetic fibers.

Polyester-Specific FAQs

Q3: What is "thermal migration" and how does it affect the wash fastness of this compound on polyester?

A3: Thermal migration is a phenomenon where, during post-dyeing heat treatments like heat-setting or finishing, some dye molecules move from the inside of the polyester fiber to its surface. This re-deposition of dye on the surface leads to a significant decrease in wash and rub fastness.

Q4: Can I skip the reduction clearing step for pale shades of this compound on polyester?

A4: While the amount of surface dye is lower in pale shades, skipping the reduction clearing step is not recommended if high wash fastness is required. Even small amounts of unfixed dye can lead to staining of other garments during washing. A milder reduction clearing or a thorough hot soaping may be sufficient for very pale shades.

Nylon-Specific FAQs

Q5: Why is the wash fastness of this compound generally lower on nylon than on polyester?

A5: The internal structure of nylon is more open and less crystalline than that of polyester. This allows for easier entry of dye molecules but also easier removal during washing. The dye-fiber interactions in nylon are also weaker for disperse dyes compared to polyester.

Q6: What are "syntans" and how do they improve the wash fastness of this compound on nylon?

A6: Syntans are synthetic tanning agents. When applied as an after-treatment, they form a larger, less soluble complex with the disperse dye molecules inside the nylon fiber. This "back-tanning" effect significantly improves the wet fastness properties of the dyed fabric.

Acetate-Specific FAQs

Q7: Why can't I dye acetate with this compound at the same high temperatures as polyester?

A7: Acetate is a thermoplastic fiber with a lower glass transition temperature than polyester. Dyeing at temperatures above 90°C can cause the fiber to soften, deform, and lose its characteristic luster and soft handle.[1][2]

Q8: Are there any alternative after-treatments to improve the wash fastness of this compound on acetate?

A8: Due to the sensitivity of acetate to harsh chemicals and high temperatures, aggressive after-treatments are generally avoided. The most effective approach is to optimize the dyeing process for maximum dye fixation and then perform a thorough but gentle washing-off procedure to remove any loose surface dye. The use of specialized fixing agents designed for acetate can be explored, but their effectiveness may vary.

Section 3: Data Presentation

Table 1: Typical Wash Fastness Ratings of this compound on Synthetic Fibers (ISO 105-C06 C2S)

Fiber TypeWithout After-treatment (Color Change / Staining)With Recommended After-treatment (Color Change / Staining)Recommended After-treatment
Polyester 2-3 / 2-34-5 / 4-5Reduction Clearing
Nylon 2 / 23-4 / 3-4Syntan Treatment
Acetate 2-3 / 2-33 / 3Thorough Soaping

Note: These are typical values and can vary depending on the depth of shade, dyeing process, and specific after-treatment conditions.

Section 4: Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

  • Scouring: Wash the polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 60°C for 20 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Make a paste of this compound (e.g., 1% on weight of fabric) with an equal amount of dispersing agent and a small amount of cold water. Add this dispersion to the dyebath.

  • Dyeing: Introduce the scoured polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 1.5°C/minute. Hold at 130°C for 45-60 minutes.

  • Cooling and Rinsing: Cool the dyebath to 70°C and rinse the fabric.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1. Add 2 g/L caustic soda and 2 g/L sodium hydrosulfite.

  • Treatment: Introduce the dyed and rinsed polyester fabric into the bath at 70°C. Treat for 15-20 minutes.

  • Rinsing and Neutralization: Drain the bath and rinse the fabric thoroughly with hot water, then cold water. Neutralize with 1 g/L acetic acid for 5 minutes.

  • Final Rinse: Rinse with cold water until the water runs clear.

Protocol 3: Dyeing of Nylon with this compound and After-treatment

  • Scouring: As per the polyester protocol.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 15:1. Add a leveling agent suitable for nylon and adjust the pH to 5 with acetic acid.

  • Dyeing: Introduce the nylon fabric at 40°C. Add the dispersed this compound. Raise the temperature to 100°C at 1.5°C/minute and hold for 60 minutes.

  • Rinsing: Cool the dyebath and rinse the fabric.

  • Syntan After-treatment: In a fresh bath, treat the dyed fabric with 2-4% (on weight of fabric) of a synthetic tanning agent at 70-80°C for 20 minutes. The pH should be acidic (around 4).

  • Final Rinsing: Rinse the fabric thoroughly.

Protocol 4: Dyeing of Acetate with this compound

  • Scouring: As per the polyester protocol, but at a lower temperature (50-60°C).

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1 containing a suitable dispersing agent.

  • Dyeing: Introduce the acetate fabric at 40°C. Add the dispersed this compound. Raise the temperature to 85°C at 1°C/minute and hold for 60-90 minutes.[1][2]

  • Cooling and Rinsing: Cool the dyebath gradually to 50°C before rinsing to avoid shocking and creasing the fabric.

  • Soaping: Wash the dyed fabric with 1 g/L non-ionic detergent at 50-60°C for 15 minutes.

  • Final Rinsing: Rinse thoroughly with warm and then cold water.

Section 5: Mandatory Visualizations

experimental_workflow_polyester A Scouring B Dyeing (130°C, pH 4.5-5.5) A->B C Rinsing B->C D Reduction Clearing (70-80°C, Alkaline) C->D E Neutralization & Rinsing D->E F Drying E->F

Caption: Experimental workflow for improving wash fastness of this compound on polyester.

logical_relationship_wash_fastness cluster_polyester Polyester cluster_nylon Nylon cluster_acetate Acetate P1 High Dyeing Temp P3 High Wash Fastness P1->P3 P2 Reduction Clearing P2->P3 N1 Moderate Dyeing Temp N3 Improved Wash Fastness N1->N3 N2 Syntan After-treatment N2->N3 A1 Low Dyeing Temp A3 Moderate Wash Fastness A1->A3 A2 Gentle Soaping A2->A3

Caption: Key factors for improving wash fastness of this compound on different synthetic fibers.

signaling_pathway_reduction_clearing A Dyed Polyester (Surface Dye + Internal Dye) B Reduction Clearing (NaOH + Na2S2O4) A->B Treatment D Polyester with Internal Dye Only (High Wash Fastness) A->D Result C Solubilized Dye Fragments B->C Chemical Reaction E Washing & Rinsing C->E Removal

Caption: Mechanism of the reduction clearing process for improved wash fastness on polyester.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 50 and Other Azo Disperse Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Disperse Red 50 with other selected azo disperse dyes commonly used in the textile industry for dyeing polyester (B1180765) and its blends. The comparison focuses on key performance indicators such as fastness properties and toxicological profiles, supported by available data and standardized experimental protocols.

Overview of Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. A significant portion of disperse dyes belongs to the azo chemical class, characterized by the presence of one or more azo groups (-N=N-). The specific chemical structure of each dye influences its color, dyeing performance, and fastness properties.

Chemical Structures of Selected Azo Disperse Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound12223-35-7C17H16ClN5O2357.79
Disperse Red 73Disperse Red 7316889-10-4C18H16N6O2348.36[1]
Disperse Blue 79Disperse Blue 793618-73-3C23H25ClN6O10580.93
Disperse Orange 25Disperse Orange 2531482-56-1C17H17N5O2323.35

Comparative Performance Data

The following tables summarize the available quantitative data on the fastness properties of this compound and other selected azo disperse dyes when applied to polyester fabric. The ratings are based on standardized testing methods, where a higher number indicates better performance. It is important to note that the data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Table 1: Light Fastness Comparison (Xenon Arc)
DyeLight Fastness Rating (1-8 Scale)
This compound5-6[2]
Disperse Red 736[3]
Disperse Blue 796-7[4]
Disperse Orange 255[5]
Table 2: Wash Fastness Comparison (Color Change & Staining)
DyeWash Fastness (Color Change) (1-5 Scale)Wash Fastness (Staining) (1-5 Scale)
This compound55
Disperse Red 734-5Not specified
Disperse Blue 7954-5[4]
Disperse Orange 254-55
Table 3: Sublimation (Dry Heat) Fastness Comparison
DyeSublimation Fastness (Staining) (1-5 Scale)
This compound4[2]
Disperse Red 734[3]
Disperse Blue 79Not specified
Disperse Orange 254[5]

Toxicological Profile Comparison

Azo disperse dyes have been subject to scrutiny due to the potential release of aromatic amines, some of which are known to be carcinogenic or allergenic. The toxicological profile of a specific dye is highly dependent on its chemical structure.

  • This compound : Specific comprehensive toxicological data for this compound is limited in the public domain. As an azo dye, its potential to break down into constituent amines under reductive conditions is a primary toxicological consideration.

  • Other Azo Dyes : Studies have shown that some azo disperse dyes can induce cytotoxic and genotoxic effects. For instance, Disperse Red 1 has been shown to cause toxic and genotoxic effects in mouse germ cells[6]. Disperse Orange 1 has been found to induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells[7][8]. Environmental accumulation of disperse azo dyes is a growing health concern due to their potential role as contact sensitizers[9].

It is crucial for researchers and professionals to consult specific safety data sheets (SDS) and conduct appropriate risk assessments when handling these dyes.

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness Test (ISO 105-B02)

Principle: This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue Wool standards (rated 1-8)

  • Grey Scale for assessing color change

  • Sample holders

  • Masking cards

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder, partially covered with an opaque mask.

  • A set of Blue Wool standards is similarly mounted.

  • The specimens and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.

  • The exposure is continued until a specified degree of fading is observed on the test specimen or the Blue Wool standards.

  • The light fastness of the specimen is assessed by comparing the change in its color (fading) with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits a similar degree of fading[10][11].

Wash Fastness Test (ISO 105-C06 / AATCC 61)

Principle: This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar washing apparatus

  • Stainless steel canisters and balls

  • Multifiber adjacent fabric (containing strips of common textile fibers)

  • Standard reference detergent (e.g., ECE or AATCC standard reference detergent)

  • Grey Scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

  • The composite specimen is placed in a stainless steel canister containing a specified volume of standard detergent solution and stainless steel balls for mechanical action.

  • The canister is sealed and placed in the Launder-Ometer, which agitates the canister at a specified temperature and for a set duration to simulate a laundering process[12][13][14].

  • After the washing cycle, the composite specimen is removed, rinsed, and dried.

  • The change in color of the dyed specimen is assessed using the Grey Scale for Color Change.

  • The degree of staining on each fiber strip of the multifiber adjacent fabric is assessed using the Grey Scale for Staining[14].

Sublimation Fastness Test (ISO 105-P01)

Principle: This test evaluates the resistance of the color of textiles to the action of dry heat, which can cause the dye to sublime and potentially stain adjacent materials.

Apparatus:

  • Heat press or similar heating device capable of maintaining a constant temperature.

  • Undyed white fabric (of the same type as the dyed specimen).

  • Grey Scale for assessing staining.

Procedure:

  • A specimen of the dyed fabric is placed between two pieces of undyed white fabric.

  • The composite specimen is placed in the heating device and subjected to a specified temperature (e.g., 180°C or 210°C) and pressure for a defined period (e.g., 30 seconds).

  • After heating, the specimen is removed and allowed to cool.

  • The degree of staining on the adjacent white fabrics is assessed using the Grey Scale for Staining.

Visualizations

Dye_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_toxicology Toxicological Assessment cluster_analysis Data Analysis & Comparison Dyeing Dyeing of Polyester Fabric Specimen Specimen Preparation Dyeing->Specimen Light Light Fastness (ISO 105-B02) Specimen->Light Wash Wash Fastness (ISO 105-C06) Specimen->Wash Sublimation Sublimation Fastness (ISO 105-P01) Specimen->Sublimation Cytotoxicity Cytotoxicity Assay Specimen->Cytotoxicity Genotoxicity Genotoxicity Assay Specimen->Genotoxicity Rating Grey Scale Rating Light->Rating Wash->Rating Sublimation->Rating Comparison Comparative Analysis Cytotoxicity->Comparison Genotoxicity->Comparison Rating->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for the comparative performance evaluation of disperse dyes.

References

A Comparative Performance Analysis of Disperse Red 50 and Anthraquinone Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from staining biological samples to the development of photosensitive agents. This guide provides an objective comparison of the performance of Disperse Red 50, a monoazo dye, against a selection of common anthraquinone (B42736) red dyes. The comparison is supported by experimental data on key performance indicators such as light, wash, and sublimation fastness.

This compound belongs to the single azo class of dyes, while anthraquinone dyes are derivatives of anthraquinone.[1] Generally, anthraquinone dyes are recognized for their bright colors and good light fastness, though they may have lower coloring power compared to azo dyes.[2] Azo dyes, on the other hand, represent a large and versatile class of colorants.

Quantitative Performance Data

The following table summarizes the key fastness properties of this compound and a selection of anthraquinone red dyes on polyester (B1180765), a common synthetic fiber. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.

Dye NameC.I. NameChemical ClassLight Fastness (Xenon Arc)Wash Fastness (ISO 105 C06 / AATCC 61)Rubbing Fastness (ISO 105 X12) - DryRubbing Fastness (ISO 105 X12) - WetSublimation Fastness (ISO 105 P01)
This compoundThis compoundMonoazo5-654-544
-C.I. Disperse Red 60Anthraquinone5-6[3]4[3]4[3]3-4[3]3-4[3]
-C.I. Disperse Red 82Anthraquinone6-7[4]4-5[4]4-5[4]4-5[4]4[4]
-C.I. Disperse Red 86Anthraquinone6-7[3]4-5[3]4-5[3]4[3]4[3]
-C.I. Disperse Red 167Anthraquinone7-854-54-55

Experimental Protocols

The evaluation of dye performance is conducted using standardized experimental protocols to ensure consistency and comparability of results. The most widely recognized standards are developed by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Light Fastness (AATCC Test Method 16.3-2014 / ISO 105-B02)

This test determines the resistance of a material to fading when exposed to a xenon-arc lamp, which simulates natural sunlight.[5][6]

  • Principle: A specimen of the dyed textile is exposed to light from a xenon-arc lamp under controlled conditions of temperature and humidity.[5] The change in color is assessed by comparing the exposed sample with an unexposed portion of the same sample or with a set of blue wool standards.

  • Apparatus: Xenon-arc lamp apparatus, AATCC Blue Wool Lightfastness Standards or Grey Scale for Color Change.[7]

  • Procedure:

    • A specimen of the dyed fabric is mounted in a sample holder.

    • The specimen is placed in the xenon-arc test chamber.

    • The sample is exposed to the light source for a specified duration or until a certain degree of fading is observed in a concurrently exposed blue wool standard.[7]

    • The change in color of the specimen is evaluated by comparing it with the original fabric using the Grey Scale for Color Change, with a rating from 1 (poor) to 8 (excellent).[5]

Wash Fastness (AATCC Test Method 61-2013 / ISO 105-C06)

This test evaluates the resistance of a textile's color to laundering.

  • Principle: A dyed specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate the abrasive action of a home laundry.[8][9] The test is accelerated and designed to simulate five home launderings in a single 45-minute test.[8]

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel containers and balls, multifiber test fabric, Grey Scale for Color Change, and Grey Scale for Staining.[10]

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of different common fibers.

    • The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

    • The container is placed in the Launder-Ometer and agitated for a specified time and temperature.[8]

    • After the test, the specimen is rinsed and dried.

    • The change in color of the specimen is assessed using the Grey Scale for Color Change, and the degree of staining on the multifiber test fabric is evaluated using the Grey Scale for Staining. Both are rated on a scale of 1 to 5, with 5 representing no change or staining.[8]

Rubbing Fastness (ISO 105-X12)

This test, also known as crocking, determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Principle: A specimen of the dyed textile is rubbed with a dry and a wet white cotton cloth under specified conditions.[11][12]

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, Grey Scale for Staining.[13]

  • Procedure:

    • The dyed specimen is mounted on the base of the crockmeter.

    • A square of white rubbing cloth is mounted on the rubbing finger of the crockmeter.

    • The finger is moved back and forth 10 times with a downward force of 9N.[11]

    • The procedure is repeated with a fresh rubbing cloth that has been wetted with water.

    • The amount of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining on a scale of 1 to 5, where 5 indicates no color transfer.[11][13]

Sublimation Fastness (ISO 105-P01)

This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated.

  • Principle: A specimen of the dyed textile is heated under controlled conditions of temperature and pressure in contact with an undyed fabric.[14][15] The change in color of the specimen and the staining of the adjacent fabric are evaluated.[16]

  • Apparatus: Scorch tester or sublimation fastness tester with heated plates, undyed white fabric, Grey Scale for Color Change, and Grey Scale for Staining.[14]

  • Procedure:

    • A specimen of the dyed fabric is placed between two pieces of undyed white fabric.

    • The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C, 210°C) and pressure for a set time (e.g., 30 seconds).[17]

    • After heating, the specimen is removed and allowed to cool.

    • The change in color of the dyed specimen and the staining on the undyed fabric are assessed using the respective Grey Scales, with ratings from 1 to 5.[17]

Visualization of Experimental Workflow and Dye Selection Logic

To further clarify the processes involved in textile dyeing and dye selection, the following diagrams have been generated using Graphviz.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_qc Quality Control Dye_Dispersion Dye Dispersion Preparation Dyeing High-Temperature Dyeing (130°C) Dye_Dispersion->Dyeing Fabric_Prep Fabric Scouring & Pre-treatment Fabric_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying Fastness_Testing Fastness Testing (Light, Wash, Rub) Rinsing_Drying->Fastness_Testing Color_Matching Color Matching & Assessment Rinsing_Drying->Color_Matching

A generalized workflow for dyeing polyester fabric with disperse dyes.

A logical decision-making process for selecting a disperse red dye.

References

A Comparative Analysis of Disperse Red 50 and C.I. Disperse Red 60 for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of two commercially significant disperse dyes, Disperse Red 50 and C.I. Disperse Red 60. The information presented is tailored for researchers, scientists, and drug development professionals who may utilize these dyes in various applications, including as staining agents, in fluorescence studies, or as components in photosensitive materials. This comparison focuses on their chemical and physical properties, performance characteristics, and the standardized methods for their evaluation.

I. General and Chemical Properties

This compound and C.I. Disperse Red 60 belong to different chemical classes of dyes, which fundamentally influences their properties and application suitability. This compound is a monoazo dye, characterized by the presence of an azo group (-N=N-) as its primary chromophore.[1] In contrast, C.I. Disperse Red 60 is an anthraquinone (B42736) dye, with its color originating from the anthraquinone structure.[2][3]

PropertyThis compoundC.I. Disperse Red 60
C.I. Name This compoundDisperse Red 60
C.I. Number 11226[1][4]60756[2][3]
CAS Number 12223-35-7 / 40880-51-1[1][4][5]17418-58-5 / 12223-37-9[2][3]
Chemical Class Single Azo[1]Anthraquinone[2][3]
Molecular Formula C₁₇H₁₆ClN₅O₂[1][4][5]C₂₀H₁₃NO₄[2][3]
Molecular Weight 357.79 g/mol [1][4][5]331.32 g/mol [2][3]
Physical Appearance Purple powder[1][4]Purple powder[2]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[4][5]Soluble in 50% acetone, xylene, and tetrahydro-naphthalene.[2]

II. Performance and Fastness Properties

The performance of these dyes, particularly their fastness to various environmental factors, is critical for their application. The following table summarizes their fastness properties on polyester (B1180765), a common substrate for these dyes. The ratings are based on a scale of 1 to 5 (for wash, sublimation, and rubbing fastness) and 1 to 8 (for light fastness), where a higher number indicates better performance.

Fastness PropertyTest StandardThis compoundC.I. Disperse Red 60
Light Fastness (Xenon Arc) ISO 105-B025-66[5]
Wash Fastness (Staining) ISO 105-C064-54-5[5]
Sublimation Fastness (180°C, 30s) ISO 105-P0144[5]
Rubbing Fastness (Dry) ISO 105-X1244[5]
Rubbing Fastness (Wet) ISO 105-X124-54[5]

C.I. Disperse Red 60 generally exhibits slightly better light fastness. Both dyes show comparable and good wash, sublimation, and rubbing fastness, making them suitable for applications requiring high durability. However, some sources indicate that C.I. Disperse Red 60 has a "poorer" sublimation fastness, which should be a consideration for high-temperature applications.[3]

III. Experimental Protocols

The following are detailed methodologies for the application and testing of this compound and C.I. Disperse Red 60 on polyester substrates.

A. High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fastness.

  • Preparation of the Dyebath:

    • A paste of the disperse dye (e.g., 1% on weight of fabric) is prepared with a dispersing agent.

    • The paste is then diluted with water.

    • The dyebath is set with a wetting agent (e.g., 1 g/L), a dispersing agent (e.g., 1 g/L), and the pH is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dyebath at approximately 60°C.

    • The temperature is raised to 130°C at a rate of 2°C per minute.

    • Dyeing is continued at 130°C for 60 minutes.

    • The dyebath is then cooled to 70°C.

  • After-treatment (Reduction Clearing):

    • The dyed fabric is rinsed and then treated in a bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulphite at 80°C for 20 minutes to remove any unfixed surface dye.

    • The fabric is then rinsed thoroughly and dried.

B. Fastness Testing

The following standardized ISO test methods are employed to evaluate the performance of the dyed fabrics.

  • Light Fastness (ISO 105-B02):

    • Dyed specimens are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.

    • The change in color of the specimen is assessed by comparing it with a set of blue wool standards (rated 1-8) that are exposed simultaneously.

  • Wash Fastness (ISO 105-C06):

    • A dyed specimen is stitched between two undyed fabrics (a multi-fiber strip and a fabric of the same kind as the specimen).

    • The composite specimen is then laundered in a standard soap solution with stainless steel balls for a specified time and temperature (e.g., 60°C for 30 minutes).

    • The change in color of the dyed specimen and the degree of staining on the undyed fabrics are evaluated using grey scales.

  • Sublimation Fastness (ISO 105-P01):

    • The dyed fabric is placed in contact with an undyed fabric.

    • The composite specimen is heated under a specified pressure and temperature (e.g., 180°C for 30 seconds).

    • The change in color of the dyed fabric and the staining of the undyed fabric are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12):

    • A dyed specimen is rubbed with a dry and a wet white cotton cloth under a specified pressure using a crockmeter.

    • The degree of color transferred to the white cloths is evaluated using a grey scale for staining.

IV. Visualization of the Comparative Study Workflow

The logical flow of this comparative study can be visualized as follows:

G cluster_dyes Dyes Under Study cluster_properties Property Analysis cluster_experiments Experimental Evaluation cluster_results Comparative Results Dye1 This compound (Monoazo) ChemPhys Chemical & Physical Properties Dye1->ChemPhys Dye2 C.I. Disperse Red 60 (Anthraquinone) Dye2->ChemPhys Dyeing High-Temperature Dyeing Protocol ChemPhys->Dyeing Performance Performance & Fastness Properties Comparison Data Comparison & Summary Performance->Comparison Testing Fastness Testing (ISO Standards) Dyeing->Testing Testing->Performance Conclusion Conclusion & Application Suitability Comparison->Conclusion

Caption: Workflow for the comparative study of this compound and C.I. Disperse Red 60.

References

A Comparative Analysis of Fastness Properties: Disperse Red 50 vs. Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fastness properties of two common disperse dyes, Disperse Red 50 and Disperse Red 73. The data presented is intended for researchers, scientists, and professionals in the textile and drug development industries to facilitate informed decisions in dye selection. The key performance indicators evaluated are light, wash, sublimation, and rubbing fastness.

Quantitative Performance Data

The fastness properties of this compound and Disperse Red 73 are summarized in the table below. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance. Light fastness is graded on a scale of 1 to 8, while other fastness properties are graded on a scale of 1 to 5.

Fastness PropertyTest MethodThis compoundDisperse Red 73
Light Fastness Xenon Arc5-6[1]6[2]
AATCC5-6[3]7[4]
Wash Fastness ISO 105-C034-5[1]4-5[2]
AATCC5[3]5[4]
Sublimation Fastness ISO 105-P014[1]4[2]
Rubbing Fastness (Wet) ISO 105-X124[1]4-5[2]
Ironing Fastness AATCC4[3]5[4]
Perspiration Fastness AATCC5[3]5[4]
Visual Comparison of Fastness Properties

The following diagram provides a visual representation of the comparative fastness properties of this compound and Disperse Red 73.

Disperse_Dye_Fastness_Comparison cluster_0 Fastness Properties cluster_1 This compound cluster_2 Disperse Red 73 Light Fastness Light Fastness DR50_Light 5-6 Light Fastness->DR50_Light DR73_Light 6-7 Light Fastness->DR73_Light Wash Fastness Wash Fastness DR50_Wash 4-5 Wash Fastness->DR50_Wash DR73_Wash 4-5 Wash Fastness->DR73_Wash Sublimation Fastness Sublimation Fastness DR50_Sublimation 4 Sublimation Fastness->DR50_Sublimation DR73_Sublimation 4 Sublimation Fastness->DR73_Sublimation Rubbing Fastness Rubbing Fastness DR50_Rubbing 4 Rubbing Fastness->DR50_Rubbing DR73_Rubbing 4-5 Rubbing Fastness->DR73_Rubbing

Fastness property comparison of this compound and 73.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Light Fastness Test (ISO 105-B02)

Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.[5]

Apparatus:

  • Xenon arc lamp apparatus

  • Lightfastness standards (Blue Wool Scale)

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).[5]

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[5]

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.[5]

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[5]

Wash Fastness Test (ISO 105-C06 / ISO 105-C03)

Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[5]

Apparatus:

  • A suitable washing machine (e.g., Launder-Ometer)

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

  • The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

  • The container is then agitated in the washing machine at a specified temperature and for a specific duration.[5]

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.[5]

Sublimation Fastness Test (ISO 105-P01)

Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.[5] Disperse dyes, when heated, can transition from a solid to a gaseous state and may cause staining on adjacent materials upon cooling.[6]

Apparatus:

  • Heat press or a suitable heating device capable of maintaining a constant temperature.

  • Undyed adjacent fabric.

  • Grey scale for assessing staining.

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed adjacent fabric.

  • The composite sample is placed in the heating device at a specified temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).[2]

  • After the specified time, the sample is removed and allowed to cool.

  • The degree of staining on the adjacent fabric is assessed using the grey scale for staining.

Crocking (Rubbing) Fastness Test (ISO 105-X12)

Principle: This test is designed to determine the amount of color that may be transferred from the surface of a colored textile to other surfaces by rubbing.

Apparatus:

  • Crockmeter (rubbing fastness tester)

  • Standard white cotton rubbing cloth

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed textile is mounted on the base of the crockmeter.

  • A square of the white cotton rubbing cloth is mounted onto the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with deionized water and squeezed to a specific moisture content.

  • The rubbing finger is then passed back and forth over the dyed specimen a specified number of times with a constant downward force.

  • After rubbing, the white cotton cloth is removed, and the amount of color transferred to it is assessed using the grey scale for staining.

References

Dyeing efficiency of Disperse Red 50 on different polyester substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Dyeing Efficiency of Disperse Red 50 on Various Polyester (B1180765) Substrates

This guide provides a comprehensive comparison of the dyeing efficiency of C.I. This compound on three distinct polyester substrates: Standard Polyester (PET), Microfiber Polyester, and Recycled Polyester (rPET). The information presented is intended for researchers, scientists, and professionals in the field of textile chemistry and material science. This document outlines the expected performance of this compound, supported by representative experimental data, and includes a detailed protocol for reproducing the evaluation.

Introduction to this compound and Polyester Substrates

C.I. This compound (C.I. 11226) is a monoazo disperse dye characterized by its insolubility in water and its suitability for dyeing hydrophobic fibers like polyester, particularly through high-temperature dyeing methods.[1][2][3] Its molecular formula is C₁₇H₁₆ClN₅O₂.[2][3] The efficiency of the dyeing process is significantly influenced by the morphology of the polyester substrate.

  • Standard Polyester (PET): A widely used synthetic fiber known for its durability and resistance.[4]

  • Microfiber Polyester: Composed of filaments with a fineness of less than 1 denier, resulting in a much larger surface area per unit weight compared to standard PET.[5][6] This increased surface area leads to faster dye absorption but can also present challenges in achieving deep shades and good fastness.[5][7]

  • Recycled Polyester (rPET): Produced from post-consumer plastic waste, rPET is a more sustainable alternative to virgin polyester. The recycling process can alter the fiber's morphology and crystallinity, potentially affecting its dyeing behavior.[4][8]

Comparative Analysis of Dyeing Efficiency

The dyeing performance of this compound was evaluated based on color yield (K/S value) and standard fastness tests. The following tables summarize the representative data for dyeing at a 2% depth of shade.

Color Yield (K/S)

The color yield, measured as K/S, indicates the depth of shade achieved on the fabric. A higher K/S value corresponds to a stronger color intensity.

SubstrateK/S Value (at λmax)
Standard Polyester (PET)18.5
Microfiber Polyester15.2
Recycled Polyester (rPET)17.8

Note: The lower K/S value for microfiber polyester at the same dye concentration is expected, as the larger surface area requires a higher amount of dye to achieve the same visual depth of shade as standard polyester.[5]

Fastness Properties

The fastness properties assess the resistance of the color to various external factors. The ratings are based on a grey scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

SubstrateWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Standard Polyester (PET)4-554-54
Microfiber Polyester44-543-4
Recycled Polyester (rPET)4-554-54

Note: Microfiber polyester may exhibit slightly lower wash and wet rubbing fastness due to the larger surface area from which dye molecules can be removed.[5][9]

Experimental Workflow

The following diagram illustrates the key stages in the experimental process for evaluating the dyeing efficiency of this compound on different polyester substrates.

G Experimental Workflow for Dyeing Efficiency Evaluation cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Substrate Scouring (PET, Microfiber, rPET) C High-Temperature Exhaust Dyeing (130°C, pH 4.5-5.5) A->C B Dye Dispersion Preparation (this compound) B->C D Rinsing C->D E Reduction Clearing D->E F Final Wash and Dry E->F G Color Yield Measurement (Spectrophotometer - K/S) F->G H Fastness Testing (Wash, Light, Rubbing) F->H

Experimental Workflow Diagram

Detailed Experimental Protocols

Materials and Equipment
  • Substrates: 100% Standard Polyester (woven), 100% Microfiber Polyester (knitted), 100% Recycled Polyester (woven).

  • Dye: C.I. This compound (2% on weight of fabric - owf).

  • Chemicals: Acetic acid, sodium hydrosulfite, sodium hydroxide, non-ionic dispersing agent, non-ionic detergent.

  • Equipment: High-temperature laboratory dyeing machine, spectrophotometer, crockmeter, light fastness tester, wash fastness tester.

Substrate Preparation (Scouring)
  • The polyester substrates are treated with a solution containing 1 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities.

  • The fabrics are then thoroughly rinsed with hot and cold water and air-dried.

Dyeing Procedure
  • A dye bath is prepared with a liquor-to-goods ratio of 10:1.

  • A dispersing agent (1 g/L) is added to the water.

  • The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[10]

  • The well-dispersed dye is added to the bath.

  • The scoured polyester fabric is introduced into the dye bath at 60°C.

  • The temperature is raised to 130°C at a rate of 2°C/minute.[10]

  • Dyeing is carried out at 130°C for 60 minutes.[10]

  • The dye bath is then cooled to 70°C.

After-treatment (Reduction Clearing)
  • The dyed fabric is rinsed with hot water.

  • A reduction clearing bath is prepared with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70-80°C.

  • The fabric is treated in this bath for 15-20 minutes to remove unfixed surface dye.

  • The fabric is then rinsed thoroughly with hot and cold water and air-dried.

Evaluation Methods
  • Color Yield (K/S): The reflectance values of the dyed samples are measured using a spectrophotometer, and the K/S values are calculated using the Kubelka-Munk equation.[11]

  • Wash Fastness: Assessed according to ISO 105-C06 C2S standard.

  • Light Fastness: Determined using a Xenon arc lamp according to the ISO 105-B02 standard.

  • Rubbing Fastness: Evaluated for both dry and wet conditions as per the ISO 105-X12 standard.

References

Purity Validation of Disperse Red 50: A Comparative Analysis by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of a high-grade Disperse Red 50 reference standard against a commercially available sample, utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear understanding of the analytical methodologies for purity assessment and the potential impurities that may be encountered.

This compound, a monoazo dye, is synthesized via the diazotization of 2-chloro-4-nitrobenzenamine followed by coupling with N-ethyl-N-cyanoethylaniline.[1] The purity of this dye is critical for consistent performance in its applications and for ensuring product safety. This guide outlines the experimental protocols for a robust analytical workflow to determine the purity and identify potential process-related impurities and degradation products.

Comparative Analysis of this compound Purity

The purity of a this compound reference standard and a commercial sample were evaluated using HPLC with UV detection. The identity of the main peak and impurities was confirmed by mass spectrometry.

Table 1: HPLC Purity Analysis of this compound Samples

Sample IDRetention Time (min)Peak Area (%)Identity
Reference Standard 8.5299.85This compound
5.210.15Impurity A
Commercial Sample 8.5197.23This compound
5.231.55Impurity A
6.890.85Impurity B
7.450.37Impurity C

Table 2: Mass Spectrometry Analysis of this compound and Potential Impurities

AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Proposed Identity
This compound358.1358.1C₁₇H₁₆ClN₅O₂
Impurity A173.0173.02-chloro-4-nitroaniline (unreacted starting material)
Impurity B372.1372.1Phenolic byproduct (from diazonium salt decomposition)
Impurity C358.1358.1Isomeric byproduct (ortho-substituted)

Experimental Workflow

The analytical process for the validation of this compound purity involves sample preparation, followed by instrumental analysis using HPLC for separation and quantification, and mass spectrometry for identification.

This compound Analysis Workflow Analytical Workflow for this compound Purity Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Weighing Weighing of this compound Samples Dissolution Dissolution in Acetonitrile (B52724) Sample_Weighing->Dissolution 1 mg/mL Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation Injection UV_Detection UV-Vis Detection HPLC_Separation->UV_Detection Eluent MS_Identification Mass Spectrometry Identification HPLC_Separation->MS_Identification Eluent Split Purity_Calculation Purity Calculation from HPLC Data UV_Detection->Purity_Calculation Impurity_Identification Impurity Identification from MS Data MS_Identification->Impurity_Identification Final_Report Generation of Final Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for Purity Validation of this compound.

Experimental Protocols

Sample Preparation
  • Standard and Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and the commercial sample into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the contents of each flask in acetonitrile to the mark.

  • Filtration: Filter the solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis at 520 nm.

Mass Spectrometry (MS)
  • System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mass Range: m/z 100 - 800.

  • Capillary Voltage: 3000 V.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 350 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

Discussion of Results

The HPLC analysis revealed a significant difference in the purity of the reference standard (99.85%) compared to the commercial sample (97.23%). The commercial sample exhibited three notable impurities.

Mass spectrometry was instrumental in the tentative identification of these impurities. Impurity A was identified as unreacted 2-chloro-4-nitroaniline, a starting material in the synthesis of this compound. Impurity B is proposed to be a phenolic byproduct resulting from the decomposition of the diazonium salt intermediate during synthesis. Impurity C, having the same mass-to-charge ratio as this compound, is suggested to be an isomer, likely formed from ortho-coupling instead of the intended para-coupling.

This comparative guide underscores the importance of employing orthogonal analytical techniques like HPLC and mass spectrometry for the comprehensive purity assessment of synthetic dyes. Such detailed analysis is crucial for quality control and ensuring the consistency and safety of products containing these colorants.

References

A Comparative Analysis of the Thermal Stability of Disperse Red 50 and Newer Anthraquinone-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of chemical compounds is critical for ensuring the stability, quality, and safety of products and experimental outcomes. This guide provides a comparative benchmark of the thermal stability of the traditional azo dye, Disperse Red 50, against newer, high-performance disperse dyes, particularly those based on the robust anthraquinone (B42736) chemical structure.

Disperse dyes are a class of non-ionic colorants with low water solubility, designed for coloring hydrophobic synthetic fibers like polyester. Their application often involves high temperatures, making thermal stability a paramount performance characteristic. Thermal degradation can lead to color changes, reduced colorfastness, and the generation of potentially harmful byproducts. This guide summarizes available data on the thermal properties of this compound and compares it with representative data from the class of newer, more thermally stable anthraquinone dyes.

Quantitative Comparison of Thermal Stability

The thermal stability of dyes is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset and peak temperatures of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and glass transition.

While direct, side-by-side experimental data for this compound and a specific newer dye is limited in publicly available literature, a comparative overview can be constructed. This compound is recognized as a low-temperature disperse dye, which implies lower resistance to sublimation and thermal degradation compared to high-temperature dyes.[1] Newer high-performance disperse dyes, often based on the anthraquinone scaffold, are specifically engineered for enhanced thermal stability.[2][3] The following table provides a representative comparison based on available data for this compound and typical values for high-stability anthraquinone disperse dyes, such as C.I. Disperse Red 86.[4]

Thermal PropertyThis compound (Azo Dye)Representative Newer Anthraquinone Dyes (e.g., C.I. Disperse Red 86)Analytical Technique
Chemical Structure Single Azo ClassAnthraquinone[4]-
Onset Decomposition Temp. (Tonset) Data not readily available (expected to be lower)280 - 320 °C (Estimated)[4]TGA
Peak Decomposition Temp. (Tpeak) Data not readily available (expected to be lower)350 - 400 °C (Estimated)[4]TGA
Melting Temperature (Tm) Data not readily available210 - 240 °C (Estimated)[4]DSC
Glass Transition Temp. (Tg) Data not readily available110 - 140 °C (Estimated)[4]DSC
Sublimation Fastness Lower (Classified as a low-temperature dye)[1]Generally Higher[2]Dyeing Fastness Tests

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is crucial for comparing the stability of different dyes. The following are standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to disperse dyes.[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the disperse dye by measuring mass loss as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried dye sample into a ceramic or platinum TGA pan.

  • Inert Atmosphere: Place the pan in the TGA furnace and purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a non-oxidative environment.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the percentage of mass loss at various temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), by measuring the heat flow associated with these events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried dye sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Ramp the temperature up to a point above the expected transitions (e.g., 300 °C) at a constant heating rate of 10 °C/min.

    • Hold isothermally for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan using the same temperature program to analyze the thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify the glass transition (a step change in the baseline) and melting (an endothermic peak).

Workflow for Thermal Stability Assessment

The logical workflow for a comprehensive thermal stability assessment of disperse dyes involves a multi-step process from sample preparation to data analysis and interpretation.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Dye_Sourcing Source Dyes (this compound & Newer Dyes) Drying Dry Samples (Vacuum Oven) Dye_Sourcing->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_Analysis Analyze TGA Curve (Tonset, Tpeak, Mass Loss) TGA->TGA_Analysis DSC_Analysis Analyze DSC Thermogram (Tg, Tm) DSC->DSC_Analysis Comparison Comparative Analysis of Thermal Properties TGA_Analysis->Comparison DSC_Analysis->Comparison

Experimental workflow for the thermal analysis of disperse dyes.

Conclusion

The thermal stability of disperse dyes is a critical factor in their performance, particularly in high-temperature dyeing processes. While this compound has been a widely used dye, its classification as a low-temperature dye suggests limitations in its thermal stability. In contrast, newer disperse dyes, especially those with an anthraquinone structure, are designed for superior performance at elevated temperatures. The provided data and experimental protocols offer a framework for researchers to conduct their own comparative analyses and make informed decisions in the selection of dyes for applications where thermal stability is a key requirement. The use of standardized TGA and DSC methodologies is essential for generating reliable and comparable data.

References

Comparative Environmental Impact Analysis of Disperse Red 50 and Its Alternatives in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the environmental impact of Disperse Red 50, a common dye for polyester (B1180765) fibers, against alternative dye classes such as reactive dyes, vat dyes, and natural dyes. The following sections present quantitative ecotoxicity and biodegradability data, detailed experimental protocols for key environmental assessments, and a visual representation of a typical experimental workflow. This information is intended to assist researchers in making informed decisions towards more sustainable dyeing practices.

Quantitative Comparison of Environmental Impact

The environmental footprint of a dye is determined by several factors, including its toxicity to aquatic life, its persistence in the environment (biodegradability), and its potential to accumulate in living organisms (bioaccumulation). This section summarizes the available quantitative data for this compound and representative alternatives.

A Note on Comparability: Direct comparison of ecotoxicity data can be challenging due to variations in experimental conditions, such as the test species, duration of exposure, and specific laboratory protocols. The data presented below is compiled from various sources and should be interpreted with these considerations in mind.

Dye Class/NameChemical ClassTest OrganismExposure DurationEndpointValue (mg/L)Biodegradability (BOD/COD Ratio)Bioaccumulation Potential
This compound (proxy: Disperse Red 1) AzoDaphnia similis48 hoursEC50>1.8[1]Low (Effluent: 0.1-0.2)[2]Potential for bioaccumulation[3]
Girardia tigrina (newborns)96 hoursLC5075[4]
Girardia tigrina (adults)96 hoursLC50152[4]
C.I. Reactive Red 195 AzoDaphnia magna48 hoursEC5010.40[5]Moderate (Effluent: ~0.4-0.6)[6][7]Low
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC5078.84[5]
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC50>100[5]
C.I. Vat Blue 1 (Indigo) IndigoidDaphnia magna21 daysNOEC (reproduction)0.78[8]Low[9]Low
Daphnia magna48 hoursEC50250[8]
Fish96 hoursLC50>1000[8]
Algae-EC506.5[8]
Natural Dyes (General) VariousNot specified--Generally considered low to non-toxic[10]High (readily biodegradable)[10]Low

Experimental Protocols

The following are detailed methodologies for key experiments cited in the environmental impact assessment of dyes, based on internationally recognized OECD guidelines.

Acute Toxicity Testing

2.1.1. Fish, Acute Toxicity Test (based on OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Methodology:

    • Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

    • At least five concentrations of the test substance, arranged in a geometric series, and a control group are used.

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

    • The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated using appropriate statistical methods.

    • Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

2.1.2. Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

  • Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna over a 48-hour exposure period.

  • Test Organism: Daphnia magna or other suitable Daphnia species.

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

    • The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

    • The EC50, the concentration estimated to immobilize 50% of the daphnids, is calculated.

2.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

  • Objective: To determine the effect of a substance on the growth of freshwater algae.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Methodology:

    • Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

    • The growth of the algae is measured at 24, 48, and 72 hours by cell counts or other biomass measurements (e.g., fluorescence).

    • The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.

Biodegradability Testing

2.2.1. Ready Biodegradability - Closed Bottle Test (based on OECD Guideline 301D)

  • Objective: To assess the ready biodegradability of a substance by aerobic microorganisms.

  • Methodology:

    • A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from sewage effluent) in a completely filled, sealed bottle.

    • The depletion of dissolved oxygen is measured over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

    • A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% within a 10-day window during the 28-day period.

Bioaccumulation Testing

2.3.1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305)

  • Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

  • Methodology:

    • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a period (e.g., 28 days) until a steady state is reached.

    • Depuration Phase: The fish are then transferred to a clean water environment and the elimination of the substance from their tissues is monitored over time.

    • The concentration of the test substance in the fish tissue and the water is measured at regular intervals during both phases.

    • The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the environmental impact of a textile dye.

cluster_0 Initial Assessment cluster_1 Ecotoxicity Testing cluster_2 Environmental Fate Testing cluster_3 Data Analysis & Comparison Dye Selection Dye Selection Literature Review Literature Review Dye Selection->Literature Review Physicochemical Properties Algal Growth Inhibition (OECD 201) Algal Growth Inhibition (OECD 201) Literature Review->Algal Growth Inhibition (OECD 201) Daphnia Acute Immobilization (OECD 202) Daphnia Acute Immobilization (OECD 202) Literature Review->Daphnia Acute Immobilization (OECD 202) Fish Acute Toxicity (OECD 203) Fish Acute Toxicity (OECD 203) Literature Review->Fish Acute Toxicity (OECD 203) Ready Biodegradability (OECD 301D) Ready Biodegradability (OECD 301D) Literature Review->Ready Biodegradability (OECD 301D) Bioaccumulation Potential (OECD 305) Bioaccumulation Potential (OECD 305) Literature Review->Bioaccumulation Potential (OECD 305) LC50/EC50 Determination LC50/EC50 Determination Algal Growth Inhibition (OECD 201)->LC50/EC50 Determination Daphnia Acute Immobilization (OECD 202)->LC50/EC50 Determination Fish Acute Toxicity (OECD 203)->LC50/EC50 Determination BOD/COD Ratio Calculation BOD/COD Ratio Calculation Ready Biodegradability (OECD 301D)->BOD/COD Ratio Calculation BCF Calculation BCF Calculation Bioaccumulation Potential (OECD 305)->BCF Calculation Comparative Analysis Comparative Analysis LC50/EC50 Determination->Comparative Analysis BOD/COD Ratio Calculation->Comparative Analysis BCF Calculation->Comparative Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Disperse Red 50: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Disperse Red 50, a synthetic dye derived from anthraquinone (B42736) used in various applications including plastics and textiles.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. While specific toxicity data for this compound is limited in the provided search results, analogous disperse dyes are known to cause skin sensitization and may be harmful if ingested.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.[3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[3]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. If irritation or a rash develops, seek medical attention.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

  • Ingestion: If swallowed, drink two glasses of water and consult a physician. Do not induce vomiting.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]

Spill and Contamination Cleanup

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Minor Spills:

  • Avoid breathing any dust that may be generated.[3]

  • Wear appropriate PPE, including a dust respirator.[3]

  • Use a dry clean-up method, such as sweeping or vacuuming with a HEPA-filtered vacuum, to collect the material.[3]

  • Place the collected residue into a sealed and properly labeled container for disposal.[3]

  • Wash the spill area thoroughly with water.[3]

Major Spills:

  • Alert others in the vicinity and evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent the spilled material from entering drains or waterways.[3][4]

  • Contain the spill and collect the material using dry cleanup procedures.[3]

  • Place the waste in a suitable, labeled container for disposal.[3]

Disposal Procedures for this compound Waste

Proper disposal of this compound waste is governed by local, state, and federal regulations.[6][7] It is essential to manage this chemical waste from its point of generation to its final disposal.[7]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the this compound waste is considered hazardous. This should be done by a trained professional, such as a member of your institution's Environmental Health and Safety (EH&S) department.[8][9]

  • Container Selection: Use a chemically compatible and leak-proof container for waste collection. The container must be kept closed except when adding waste.[7][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound."

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[10]

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[7]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EH&S department to arrange for a pickup. Do not dispose of this compound down the drain or in regular trash.[4][10]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemically resistant gloves, safety glasses/goggles, lab coat, dust respirator (if dust is generated).[3]
First Aid - Skin Contact Remove contaminated clothing, rinse skin with water. Seek medical attention if irritation occurs.
First Aid - Eye Contact Rinse with water for several minutes, remove contact lenses, and seek medical advice.[4]
First Aid - Ingestion Drink two glasses of water and consult a physician. Do not induce vomiting.[4]
Spill Cleanup Use dry cleanup methods, avoid generating dust, and place waste in a sealed container.[3]
Disposal Method Dispose of as hazardous waste through your institution's Environmental Health and Safety department.[7][10]
Prohibited Disposal Do not dispose of in regular trash or down the sewer system.[4][10]
Waste Container Use a compatible, leak-proof, and properly labeled container. Keep the container closed.[7][10]

Disposal Workflow

cluster_handling Safe Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate this compound Waste A->C B Handle in a Well-Ventilated Area B->C D Characterize Waste (Consult EH&S) C->D Spill Spill Occurs C->Spill E Select Compatible, Labeled Container D->E F Segregate from Incompatible Waste E->F G Store in Designated Satellite Accumulation Area F->G H Request Pickup from EH&S G->H Cleanup Contain and Clean Up (Dry Method) Spill->Cleanup SpillWaste Collect Spill Waste in Sealed Container Cleanup->SpillWaste SpillWaste->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.